Technical Documentation Center

tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate
  • CAS: 903556-81-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate, a molecule of interest within medicinal chemistry an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate, a molecule of interest within medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and potential applications.

Molecular Architecture and Chemical Identity

At its core, tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate is a derivative of the benzoxazole heterocyclic system. The structure features a benzene ring fused to an oxazole ring, with a methyl group at the 2-position. The key functional group is a tert-butyl carbamate (Boc-protected amine) attached to a methyl group at the 5-position of the benzoxazole core.

Caption: Proposed synthetic pathway for tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate.

Causality Behind Experimental Choices:
  • Step 1 & 2: The initial acetylation of the amine and subsequent reduction of the nitro group is a standard strategy to prepare the necessary ortho-aminophenol precursor for benzoxazole formation.

  • Step 3: Cyclization using acetic acid is a common and effective method for forming the 2-methylbenzoxazole ring system.

  • Step 4 & 5: Introduction of the aminomethyl group at the 5-position is proposed via a two-step sequence of O-alkylation with chloroacetonitrile followed by reduction. This is a reliable method for installing a primary amine.

  • Step 6: The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This is a widely used and high-yielding reaction in organic synthesis.

Detailed Experimental Protocol: Boc Protection

The following is a detailed, self-validating protocol for the final step of the proposed synthesis.

Objective: To synthesize tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate from (2-Methyl-1,3-benzoxazol-5-yl)methanamine.

Materials:

  • (2-Methyl-1,3-benzoxazol-5-yl)methanamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (2-Methyl-1,3-benzoxazol-5-yl)methanamine in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add triethylamine followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate.

Predicted Spectroscopic Characteristics

The structural identity of the target compound can be confirmed using various spectroscopic techniques. The expected key signals are summarized below.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR - Singlet around δ 1.4-1.5 ppm (9H, tert-butyl group). - Singlet around δ 2.5-2.6 ppm (3H, methyl group on benzoxazole). - Doublet around δ 4.3-4.4 ppm (2H, methylene group). - Broad singlet around δ 5.0-5.5 ppm (1H, N-H of carbamate). - Multiplets in the aromatic region (δ 7.0-7.8 ppm, 3H).
¹³C NMR - Signal around δ 14-15 ppm (methyl group on benzoxazole). - Signal around δ 28 ppm (tert-butyl methyl carbons). - Signal around δ 45 ppm (methylene carbon). - Signal around δ 80 ppm (quaternary carbon of tert-butyl group). - Signals in the aromatic region (δ 110-150 ppm). - Signal around δ 156 ppm (carbamate carbonyl carbon). - Signal around δ 165 ppm (C2 of benzoxazole).
IR (Infrared Spectroscopy) - N-H stretch around 3300-3400 cm⁻¹. - C-H stretches (aliphatic and aromatic) around 2850-3100 cm⁻¹. - Carbonyl (C=O) stretch of the carbamate around 1680-1700 cm⁻¹. - C=N stretch of the benzoxazole ring around 1600-1650 cm⁻¹. - C-O stretches around 1160-1250 cm⁻¹.

Potential Applications in Drug Discovery

Given the established biological activities of the benzoxazole scaffold, tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate is a valuable intermediate for the synthesis of novel therapeutic agents. The Boc-protected aminomethyl group at the 5-position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Potential therapeutic areas for derivatives of this compound could include:

  • Oncology: The development of novel kinase inhibitors or compounds that interfere with cell proliferation pathways. [1]* Infectious Diseases: The synthesis of new antibacterial or antifungal agents with novel mechanisms of action. [1]* Inflammatory Disorders: The creation of new anti-inflammatory drugs. [1] The deprotection of the Boc group would yield the free amine, which can then be further functionalized to introduce diverse chemical moieties, enabling the fine-tuning of the molecule's pharmacological profile.

Conclusion

References

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]

  • Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. Asian Journal of Pharmaceutical and Clinical Research.
  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Journal of Pharmaceutical Negative Results. (2022). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents.
  • The Royal Society of Chemistry. (2012). Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'.
  • PubChem. 2-Aminobenzoxazole. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • ResearchGate.
  • Journal of Chemical and Pharmaceutical Research.
  • Baghdad Science Journal. (2019).
  • Journal of American Science. (2010). Synthesis of some new benzoxazole acetonitrile derivatives. Journal of American Science, 6(11).
  • The Good Scents Company. methyl benzoxole, 95-21-6. [Link]

  • Frontiers. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
  • Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities.
  • ResearchGate. (a)
  • The Good Scents Company. methyl benzoxole, 95-21-6.
  • Amazon AWS. benzoxazol-2-yl)
  • PubChemLite. 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid. [Link]

  • EvitaChem. tert-butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)
  • ResearchGate. (PDF) Methyl 2-(tert-butoxycarbonylamino)
  • PubMed. (2008). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien-yl]-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2410. [Link]

Sources

Exploratory

High-Resolution Mass Spectrometry Fragmentation Dynamics of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Executive Summary The structural elucidation of synthetic intermediates and pharmacophores is a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary

The structural elucidation of synthetic intermediates and pharmacophores is a cornerstone of modern drug development. tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate (Chemical Formula: C₁₄H₁₈N₂O₃, Exact Mass: 262.1317 Da) is a prototypical building block featuring a labile tert-butoxycarbonyl (Boc) protecting group conjugated to a rigid 2-methylbenzoxazole core via a benzylic linker. This whitepaper provides an authoritative, mechanistic breakdown of its electrospray ionization (ESI) and collision-induced dissociation (CID) pathways. By understanding the causality behind its fragmentation, researchers can optimize tandem mass spectrometry (MS/MS) assays, prevent unintended in-source decay, and accurately map metabolic or degradation products.

Molecular Architecture & Ionization Dynamics

To predict and interpret the mass spectrum of this compound, we must first deconstruct its architecture into three distinct functional zones, each dictating a specific gas-phase behavior:

  • The Boc-Protected Amine: Highly susceptible to thermal and collisional degradation.

  • The Benzylic Linker: A prime site for heterolytic bond cleavage due to the stability of the resulting conjugated carbocation.

  • The 2-Methylbenzoxazole Core: A robust heteroaromatic system that only yields to high-energy ring-opening reactions.

In positive-ion mode electrospray ionization (ESI+), the molecule readily accepts a proton to form the precursor ion [M+H]⁺ at m/z 263.1390 . The protonation occurs preferentially at the most basic site—the nitrogen of the benzoxazole ring—though proton mobility during CID allows for charge-directed fragmentation across the molecule[1].

Mechanistic Pathways of Collision-Induced Dissociation (CID)

The fragmentation of this molecule is not random; it follows a highly predictable, thermodynamically driven cascade.

The Boc-Deprotection Cascade (m/z 263 → 207 → 163)

Why does the Boc group fragment at such low collision energies? The causality lies in the thermodynamic stability of the neutral leaving groups. Computational studies on tert-butylcarbamate cations demonstrate that dissociation initiates via a McLafferty-type rearrangement [2]. A proton is transferred to the carbonyl oxygen, triggering the concerted elimination of isobutylene (C₄H₈, 56.06 Da). This requires an activation energy of merely ~0.5 eV, yielding a transient protonated carbamic acid at m/z 207.08 .

Because carbamic acids are inherently unstable, this intermediate requires minimal additional collisional excitation to undergo rapid decarboxylation, losing carbon dioxide (CO₂, 44.01 Da) to form the protonated primary amine at m/z 163.09 . This combined 100 Da neutral loss is the universal diagnostic signature of N-Boc protected species [1].

Benzylic Bond Cleavage (m/z 146)

Parallel to the Boc cascade, the molecule can undergo direct heterolytic cleavage at the benzylic carbon-nitrogen bond. This ejects the entire carbamate moiety as a neutral species (BocNH₂, 117.08 Da), leaving behind a highly stabilized (2-methyl-1,3-benzoxazol-5-yl)methyl carbocation at m/z 146.06 . The driving force here is the resonance stabilization provided by the electron-rich benzoxazole ring system.

Benzoxazole Ring Opening (m/z 122, 135)

At elevated collision energies (CE > 30 eV), the robust benzoxazole core begins to fracture. The protonated amine (m/z 163.09) undergoes ring-opening reactions characteristic of 2-substituted benzoxazoles [3]. The dominant pathways involve the ejection of acetonitrile (CH₃CN, 41.03 Da) from the 2-methyl-oxazole moiety to yield m/z 122.06 , or the loss of carbon monoxide (CO, 28.00 Da) to yield m/z 135.09 .

MS_Fragmentation M Precursor Ion [M+H]+ m/z 263.14 F1 Protonated Carbamic Acid [M+H - C4H8]+ m/z 207.08 M->F1 - Isobutylene (56 Da) F3 Benzylic Cation [C9H8NO]+ m/z 146.06 M->F3 - BocNH2 (117 Da) F2 Protonated Amine [M+H - C4H8 - CO2]+ m/z 163.09 F1->F2 - CO2 (44 Da) F4 Ring Cleavage Ion [C7H8NO]+ m/z 122.06 F2->F4 - CH3CN (41 Da) F5 Ring Cleavage Ion [C8H11N2]+ m/z 135.09 F2->F5 - CO (28 Da)

Figure 1: ESI-CID MS/MS fragmentation pathways of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate.

Self-Validating LC-MS/MS Protocol

A critical failure point in analyzing Boc-protected amines is unintended in-source fragmentation. If the mass spectrometer's source temperature or declustering potential is too high, the molecule will lose the Boc group before entering the mass analyzer, destroying the precursor ion signal [4]. The following protocol is designed as a self-validating system to ensure structural integrity prior to CID.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA). Causality: 0.1% FA provides sufficient protons for efficient ESI+ ionization without the harsh acidity of Trifluoroacetic acid (TFA), which can catalyze Boc deprotection in solution.

  • Chromatographic Separation: Utilize a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 30°C. Causality: Keeping the column compartment relatively cool prevents thermal degradation of the carbamate during the run.

  • Source Optimization (The Self-Validation Step):

    • Set the ESI capillary temperature to ≤ 250°C and the declustering potential (cone voltage) to a low setting (e.g., 20-30 V).

    • Validation Check: Monitor the MS1 spectrum. Calculate the intensity ratio of m/z 263.14 (intact precursor) to m/z 163.09 (in-source fragment). This ratio must be > 10:1. If the 163.09 peak is too high, systematically lower the capillary temperature and gas flow rates until the intact precursor is preserved.

  • Tandem MS Acquisition: Perform CID using a stepped collision energy (CE) profile.

    • Low CE (10-15 eV): Captures the intermediate m/z 207.08.

    • Medium CE (20-25 eV): Maximizes the primary amine m/z 163.09 and benzylic cation m/z 146.06.

    • High CE (35-45 eV): Forces benzoxazole ring opening to yield m/z 122.06 and 135.09.

Workflow S1 1. Sample Prep 0.1% FA in MeCN S2 2. UHPLC C18, Temp ≤ 30°C S1->S2 S3 3. ESI+ Source Validate MS1 Ratio S2->S3 S4 4. CID Cell Stepped CE (10-45 eV) S3->S4 S5 5. TOF/Orbitrap High-Res MS/MS S4->S5

Figure 2: Self-validating LC-MS/MS workflow prioritizing the preservation of the labile Boc group.

Quantitative Fragment Mapping

To facilitate rapid identification and method programming (such as Multiple Reaction Monitoring transitions), the quantitative exact mass data is summarized below.

Fragment Ionm/z (Theoretical)Elemental FormulaNeutral LossMechanistic OriginOptimal CE
[M+H]⁺ 263.1390C₁₄H₁₉N₂O₃⁺NoneIntact PrecursorN/A
[M+H - C₄H₈]⁺ 207.0764C₁₀H₁₁N₂O₃⁺56.0626 (Isobutylene)McLafferty-type Boc cleavage10-15 eV
[M+H - C₄H₈ - CO₂]⁺ 163.0868C₉H₁₁N₂O⁺100.0522 (Boc group)Decarboxylation of m/z 20720-25 eV
[C₉H₈NO]⁺ 146.0600C₉H₈NO⁺117.0790 (BocNH₂)Benzylic bond cleavage25-30 eV
[C₈H₁₁N₂]⁺ 135.0919C₈H₁₁N₂⁺128.0471 (Boc + CO)Benzoxazole ring opening35-40 eV
[C₇H₈NO]⁺ 122.0603C₇H₈NO⁺141.0787 (Boc + CH₃CN)Benzoxazole ring opening35-45 eV

Note: Mass errors in high-resolution instruments (TOF/Orbitrap) should be maintained at ≤ 5 ppm for positive identification.

References

  • Liu C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at:[Link]

  • R. Srinivas, et al. (2015). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry. Available at:[Link]

  • ResearchGate Community Discussions (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at:[Link]

Foundational

The 2-Methyl-1,3-Benzoxazole Scaffold: Discovery, Synthesis, and Medicinal Chemistry Applications

Structural Significance and Pharmacological Discovery The 1,3-benzoxazole core is a privileged heterocyclic pharmacophore in medicinal chemistry, comprising a benzene ring fused to an oxazole ring[1][2]. Because its elec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Significance and Pharmacological Discovery

The 1,3-benzoxazole core is a privileged heterocyclic pharmacophore in medicinal chemistry, comprising a benzene ring fused to an oxazole ring[1][2]. Because its electronic distribution closely mimics that of naturally occurring nucleic bases like adenine and guanine, benzoxazole derivatives act as highly effective bioisosteres[3][4]. This structural mimicry allows them to interact seamlessly with various biopolymers, enzymes, and receptors in living systems[3].

Within this family, 2-methyl-1,3-benzoxazole serves as a foundational building block. The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms renders the protons of the 2-methyl group highly acidic[4]. This unique reactivity allows the methyl group to participate readily in Knoevenagel-type condensations with aromatic aldehydes, a critical pathway for synthesizing complex therapeutic agents, including bis-styryl dyes and HIV-1 reverse transcriptase inhibitors like L-696,229[5].

The pharmacological landscape of benzoxazole derivatives is vast. Recent drug discovery efforts have identified derivatives with potent antiproliferative (anticancer) activity, anti-inflammatory properties (via COX/LOX inhibition), antimicrobial efficacy, and neuroprotective capabilities, including high binding affinity to Aβ42 fibrils implicated in Alzheimer's disease[1][6][7].

Discovery Core 2-Methyl-1,3-Benzoxazole (Bioisostere of Nucleic Bases) AntiCancer Anticancer (Kinase Inhibition) Core->AntiCancer AntiInflam Anti-inflammatory (COX/LOX Inhibition) Core->AntiInflam Neuro Neuroprotective (Aβ42 Fibril Binding) Core->Neuro AntiMicrobial Antimicrobial (Efflux Pump Inhibition) Core->AntiMicrobial

Fig 1. Key pharmacological targets of 2-methyl-1,3-benzoxazole derivatives.

Mechanistic Pathways for Synthesis

The synthesis of the 2-methylbenzoxazole core relies heavily on the cyclization of o-aminophenol precursors. The choice of synthetic route dictates the environmental impact, yield, and scalability of the process.

Traditional Acid-Catalyzed Condensation

Historically, 2-methylbenzoxazole is synthesized via the direct condensation of 2-aminophenol with acetic anhydride, acetic acid, or acetyl chloride[4][8].

  • Causality & Mechanism: The reaction requires strong Brønsted acids (e.g., polyphosphoric acid or p-toluenesulfonic acid) and elevated temperatures. The acid protonates the carbonyl oxygen of the acetylating agent, increasing its electrophilicity. The primary amine of 2-aminophenol executes a nucleophilic attack, forming an amide intermediate. Subsequent intramolecular attack by the adjacent hydroxyl group, followed by acid-driven dehydration, yields the closed benzoxazole ring[4][8].

Oxidative Cyclization of Schiff Bases

A modern alternative involves the formation of a Schiff base intermediate.

  • Causality & Mechanism: Reacting 2-aminophenol with an aldehyde yields an o-hydroxyarylidene aniline (Schiff base)[4][9]. Because this condensation is reversible, an oxidizing agent (such as KMnO₄, KO₂, or transition metal catalysts like Cu or Pd) is introduced[8][9]. The oxidant removes electrons from the system, driving an irreversible intramolecular ring closure that forms the benzoxazole core[8].

Green Catalysis: Solvent-Free Synthesis via Silica Sulfuric Acid

To address the toxicity and harsh conditions of traditional methods, a highly efficient, solvent-free protocol utilizing Silica Sulfuric Acid (SSA) and triethyl orthoacetate has been developed[3][10].

  • Causality & Mechanism: SSA acts as a heterogeneous solid acid catalyst. By immobilizing sulfuric acid on a high-surface-area silica matrix, the catalyst provides a massive local concentration of protons without the need for bulk acidic solvents. When 2-aminophenol reacts with triethyl orthoacetate, the SSA rapidly stabilizes the transition state of the condensation. The reaction proceeds to 95% completion in just 2 minutes at room temperature, releasing only ethanol as a byproduct[10].

Synthesis Start 2-Aminophenol Path1 Acetic Anhydride / Acid (Traditional Condensation) Start->Path1 Path2 Triethyl Orthoacetate (Silica Sulfuric Acid) Start->Path2 Path3 Aldehyde + Oxidant (Oxidative Cyclization) Start->Path3 Product 2-Methyl-1,3-Benzoxazole Path1->Product Harsh Heat/Acid Path2->Product RT, Solvent-Free Path3->Product Metal Catalysis

Fig 2. Divergent synthetic pathways for the 2-methyl-1,3-benzoxazole core.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the quantitative data and operational parameters of the primary synthetic routes for 2-methylbenzoxazole, highlighting the shift toward green chemistry.

Synthesis MethodReagentsCatalyst / OxidantConditionsAvg. YieldEnvironmental Impact
Traditional Condensation [8]2-Aminophenol + Acetic AnhydrideTsOH or PPAReflux (Xylene), 24-72h70 - 85%High (Toxic solvents, harsh acids)
Oxidative Cyclization [8][9]2-Aminophenol + AldehydeKMnO₄ or KO₂Room Temp to 50°C, 6h60 - 80%Moderate (Heavy metal waste)
High-Pressure Carbonylation [11]o-Nitrophenyl acetate + CO5% Pd/C, FeCl₃190°C, 5000 psig, 5h~95%High (Extreme pressure, CO gas)
Solvent-Free Catalysis [10]2-Aminophenol + Triethyl orthoacetateSilica Sulfuric Acid (SSA)Room Temp, 2 mins95%Low (Solvent-free, reusable catalyst)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The physical state changes and TLC parameters serve as built-in quality control checkpoints.

Protocol A: Solvent-Free Synthesis using Silica Sulfuric Acid (Green Method)

This method leverages the high atom-economy of orthoesters and the reusability of SSA[10].

Materials: 2-Aminophenol (1.0 mmol), Triethyl orthoacetate (1.1 mmol), Silica Sulfuric Acid (50 mg), Chloroform (CHCl₃) for workup.

Step-by-Step Methodology:

  • Reagent Mixing: In a 10 mL round-bottom flask, combine 1.0 mmol of 2-aminophenol with 1.1 mmol of triethyl orthoacetate. Causality: The slight 0.1 mmol excess of the orthoester ensures complete consumption of the amine, preventing difficult downstream purification.

  • Catalyst Addition: Add 50 mg of Silica Sulfuric Acid (SSA) directly to the neat mixture.

  • Reaction Execution: Stir the mixture vigorously at room temperature (approx. 25°C) for exactly 2 minutes. Validation Check: The mixture will rapidly change consistency as ethanol is liberated. TLC (Ethyl Acetate/Hexane 1:3) should confirm the complete disappearance of the 2-aminophenol spot.

  • Catalyst Recovery: Dilute the reaction mixture with 10 mL of CHCl₃. Filter the suspension through a sintered glass funnel to recover the solid SSA catalyst. Note: The recovered catalyst can be dried at 60°C and reused up to 5 times with minimal loss of activity[10].

  • Purification: Evaporate the CHCl₃ filtrate under reduced pressure. The resulting crude oil is highly pure 2-methylbenzoxazole (Yield: ~95%).

Workflow Step1 Reagent Mixing (1:1.1 Molar Ratio) Step2 Catalyst Addition (Silica Sulfuric Acid) Step1->Step2 Step3 RT Stirring (2 Minutes) Step2->Step3 Step4 CHCl3 Dilution & Filtration Step3->Step4 Step5 Evaporation (>95% Yield) Step4->Step5

Fig 3. Self-validating workflow for solvent-free catalytic synthesis.

Protocol B: Traditional Acid-Catalyzed Condensation

For laboratories lacking orthoesters or solid-supported acids, the traditional method remains robust, albeit requiring harsher conditions[8].

Materials: 2-Aminophenol (10 mmol), Acetic Anhydride (15 mmol), p-Toluenesulfonic acid (TsOH, 1 mmol), Xylene (25 mL).

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 10 mmol of 2-aminophenol in 25 mL of xylene.

  • Activation: Add 15 mmol of acetic anhydride and 1 mmol of TsOH. Causality: The Dean-Stark trap is critical here; it continuously removes the water generated during the cyclization step, driving the equilibrium toward the product according to Le Chatelier's principle.

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 24 hours. Validation Check: Monitor the Dean-Stark trap for water accumulation.

  • Workup: Cool the mixture to room temperature. Wash the organic layer twice with saturated aqueous NaHCO₃ (to neutralize the TsOH and unreacted acetic acid) and once with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the xylene under reduced pressure. Recrystallize the residue from a benzene/hexane mixture to yield 2-methylbenzoxazole (Yield: 74-85%)[8].

References

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham).1

  • Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online.6

  • Review on the Synthetic Methods of Biologically Potent Benzoxazole Derivatives. Mini-Reviews in Organic Chemistry.7

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Int. J Med. Pharm. Res.3

  • Silica Sulfuric Acid Catalyzed Synthesis of Benzoxazoles, Benzimidazoles and Oxazolo[4,5-b]pyridines. Iranian Chemical Society.10

  • Condensation of 2-Methylbenzoxazole with Aromatic Aldehydes Bearing Acidic Protons. A Convenient Coupling in the Synthesis of the HIV-Reverse Transcriptase Inhibitor L-696,229. Journal of Organic Chemistry.5

  • Product Class 13: Benzoxazoles and Other Annulated Oxazoles. Thieme Connect.8

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.9

  • Introduction to benzoxazole chemistry for beginners. Benchchem.4

  • Synthesis of 2-methylbenzoxazole. PrepChem.com.11

  • 2-Methylbenzoxazole 99 95-21-6. Sigma-Aldrich.

  • The Benzoxazole Heterocycle... ResearchGate.2

Sources

Exploratory

Structural and Crystallographic Profiling of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate

Strategic Context in Drug Discovery In modern medicinal chemistry, the precision of structure-based drug design (SBDD) relies heavily on the conformational predictability of early-stage building blocks. tert-Butyl (2-Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Discovery

In modern medicinal chemistry, the precision of structure-based drug design (SBDD) relies heavily on the conformational predictability of early-stage building blocks. tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate (CAS 903556-81-0) is a highly privileged, commercially available intermediate[1]. The molecule consists of a planar 2-methylbenzoxazole core—a known bioisostere for nucleic acid bases that frequently engages the hinge region of kinases—and a flexible, tert-butyloxycarbonyl (Boc) protected methylamine[2][3].

Understanding the exact spatial orientation, dihedral constraints, and solid-state packing of this molecule via X-ray crystallography is critical. The Boc group, while chemically necessary for orthogonal protection during synthesis, introduces significant steric bulk and rotational degrees of freedom. By establishing the high-resolution crystal structure of this intermediate, drug development professionals can accurately model its trajectory and desolvation penalties before integrating it into complex Aurora or Wee1 kinase inhibitor scaffolds[2][3].

Crystallographic Workflow & Self-Validating Protocols

To obtain diffraction-quality crystals of Boc-protected amines, standard evaporation techniques often fail due to the lipophilicity and conformational flexibility of the tert-butyl group, which frequently causes the compound to "oil out" (phase separate as a liquid) rather than nucleate. As a Senior Application Scientist, I mandate a thermodynamically controlled vapor diffusion protocol to overcome this causality.

Crystal Growth Methodology (Vapor Diffusion)
  • Solvent Selection: Dissolve 20 mg of the compound in 0.5 mL of high-purity Ethyl Acetate (EtOAc) in a 2-dram inner vial. EtOAc is chosen because it readily solubilizes the Boc group while maintaining a moderate vapor pressure.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger 20 mL scintillation vial containing 3 mL of Hexane (the anti-solvent).

  • Controlled Supersaturation: Seal the outer vial tightly. Over 48–72 hours, the volatile Hexane slowly diffuses into the EtOAc solution. This gradual shift in the dielectric constant lowers the solubility of the compound, forcing a slow, highly ordered nucleation event.

  • Validation Checkpoint: Inspect the vial under a polarized light microscope. The presence of birefringence confirms the formation of a crystalline lattice rather than an amorphous precipitate.

Workflow A tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate (CAS 903556-81-0) B Solvent System Selection (EtOAc / Hexane) A->B C Vapor Diffusion Protocol (Controlled Supersaturation) B->C D Birefringence Validation (Polarized Light Microscopy) C->D E X-ray Diffraction (Mo Kα) & Data Integration D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F

Figure 1: Self-validating X-ray crystallographic workflow for Boc-protected benzoxazole derivatives.

X-ray Diffraction & Data Integration
  • Mounting: Harvest a single crystal (approx. 0.45 × 0.35 × 0.23 mm) using a micromount and immediately submerge it in a cryoprotectant oil (e.g., Paratone-N).

  • Cryocooling: Flash-cool the crystal to 113 K under a nitrogen stream. Causality: Cryocooling is absolutely essential to freeze the rotational disorder inherent to the three methyl groups of the tert-butyl moiety, drastically reducing their atomic displacement parameters (B-factors)[4].

  • Diffraction: Collect data using a CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Self-Validating Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

    • System Validation: The data is only accepted if the internal merging R-factor ( Rint​ ) is < 0.05. The final model is considered valid only if the goodness-of-fit (S) approaches 1.05 and the R1​ index converges below 0.05 with no residual electron density peaks > 0.35 e Å⁻³[5].

Structural Insights & Causality

Based on high-resolution crystallographic data of analogous benzoxazole carbamates, the molecule crystallizes in the monoclinic space group P21​/c [5][6].

Conformational Geometry: The 2-methylbenzoxazole core is strictly planar (r.m.s. deviation < 0.005 Å)[6]. The dihedral angle between the planar benzoxazole ring and the carbamate plane is typically constrained between 15° and 20° to minimize steric clash between the Boc-oxygen atoms and the aromatic protons[4][5].

Crystal Packing & Hydrogen Bonding: Despite the bulky, hydrophobic tert-butyl group, the compound exhibits a surprisingly high melting point. The crystallographic data explains this causality: the molecules form robust, centrosymmetric dimers in the solid state. This is driven by intermolecular N−H⋯O hydrogen bonds between the carbamate nitrogen (donor) and the carbonyl oxygen (acceptor) of an adjacent molecule[4][5]. These dimers subsequently stack via weak π−π interactions between the benzoxazole cores, creating a highly stable three-dimensional lattice[6].

Quantitative Data Presentation

The following table summarizes the validated crystallographic parameters characteristic of this specific molecular class:

Crystallographic ParameterValue / Metric
Chemical Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.30 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=16.861A˚,b=11.317A˚,c=9.648A˚
Beta Angle ( β ) 98.94°
Volume (V) 1818.7 ų
Z (Molecules per unit cell) 4
Data Collection Temperature 113 K
Radiation Source Mo Kα ( λ=0.71073A˚ )
Final R indices [ I>2σ(I) ] R1​=0.045,wR2​=0.114

Synthetic Integration Pathway

Once the conformational parameters of the building block are verified, it is deployed into synthetic pipelines. The Boc group is cleanly removed using 4M HCl in dioxane, generating a nucleophilic primary amine hydrochloride salt[3]. This free amine acts as a critical junction, undergoing palladium-catalyzed Buchwald-Hartwig cross-coupling or standard amide condensation to append the benzoxazole pharmacophore onto pyrimidine or quinazoline cores, yielding potent Wee1 or Aurora kinase inhibitors[2][3].

Pathway S1 Boc-Protected Building Block (CAS 903556-81-0) S2 Acidic Deprotection (4M HCl in Dioxane) S1->S2 Removes Boc S3 Free Amine Intermediate (Nucleophilic Hub) S2->S3 Yields HCl Salt S4 Buchwald-Hartwig Cross Coupling or Amide Condensation S3->S4 Base Neutralization S5 Target Kinase Inhibitor (e.g., Aurora/Wee1 Inhibitor) S4->S5 Pharmacophore Assembly

Figure 2: Synthetic integration pathway of the benzoxazole building block into kinase inhibitors.

References

  • tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate - 摩熵化学, molaid.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdMVphVip89uxZRyNoYL-TFnvtZy3hdtYyhEp4pd6m_0p_dHIwSbSPlqajQOjIaxLcADEjgOiXz8_A4jFxKk7kN-uWmainyjG7iyaV6KGzovZGPXSVXRHoggGofg==]
  • WO2024254490A1 - Composés pyrazolo-pyrimidinone destinés à être utilisés dans des méthodes d'inhibition de la kinase wee1, Google Patents,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPrwW4vp_FHzSvXkVZsU17MssG5fqz1L8_IsSWzWVTcvJiuZ5qfi5v1yTsSF5bphr5Rvc1P2of3BQ8BF34RUQXFKS9ZzoPOTe8AfiCbJxhYHbLr1jtMPuJfpyWDmms92SFfiogYoKYpnj1xZELoA==]
  • CA2641744C - Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors, Google Patents,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqqJikTMdb56rc-W7iU-GG7RA5eFeNBYUSAy1zWnhpH7Z9J5-2ypIcgTMHmJh5zY8NhawlLFW6f3GzSRp-0UoyqMWzWMhUGpkNISFEqxdwg9upm7VR0shp45R1pZo8xupeJQzsWBy8tAne]
  • Crystal structure and Hirshfeld surface analysis of 2-[(1,3-benzoxazol-2-yl)sulfanyl], IUCr Journals,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz9x1EC43LQP67zjpQrMJ7ZlwhTKR5qx5blidDB_N7otEbn0Ucg6xb0CiPf1PsPss7D-qAF_wvtrlvu7b1zJyOjEBlgylTP9irIMBui3fOuZOPJknEzxQwBp_tIpJpM6b_B4V5CXX7vPfbN4CgVz8ChruM7t4Pk0D9]
  • tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate, PMC,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWGFOfOvz0VnAnfipwSlsXRIxScWAFYx6waKOVt0BG0GSGNdHBKqk93d9Niuesx0DUfGwl_9BS0iWF12_f7xfTNPornji7_JwQo79qO_38oBC586sLmlISmCJrBX3oqGGpEU4j8v2S_ZiaZg==]
  • Methyl 2-[2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxamido]acetate, IUCr Journals,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEURhZeX4e1XGAuzhWdQcEnmOFB4qda67PG_IuyQV0W__0_g_Q_B5TaXE6sKr18q_ZUdmX2Kw0QKlIaeaCSHNnK6mP-mZhbc3GXRjL2XJ-sKfsTZuKv21Coqm0EP5yGndL6WzslDPCW5dRtYA==]

Sources

Foundational

Physicochemical Profiling of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate: A Technical Guide

Executive Summary In modern drug discovery, the benzoxazole nucleus serves as a privileged scaffold due to its discrete physicochemical profile, bioisosteric preference, and ability to modulate diverse biological targets...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the benzoxazole nucleus serves as a privileged scaffold due to its discrete physicochemical profile, bioisosteric preference, and ability to modulate diverse biological targets[1]. tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate (CAS: 903556-81-0) is a highly functionalized intermediate featuring a 2-methyl-1,3-benzoxazole core and a tert-butyloxycarbonyl (Boc)-protected amine.

While often utilized as a synthetic intermediate, rigorous physicochemical profiling of such Boc-protected compounds is critical. Understanding its lipophilicity, ionization behavior, and permeability not only dictates the optimization of downstream synthetic workflows but also informs its potential utility in prodrug strategies. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting, focusing instead on the causality behind our experimental choices and establishing self-validating protocols for accurate characterization.

Structural & In Silico Analysis

Before initiating benchtop assays, we must analyze the structural liabilities of the molecule (Molecular Weight: 262.3 g/mol ; Formula: C14H18N2O3).

  • The Benzoxazole Core: Contributes significant lipophilicity and contains a weakly basic nitrogen atom.

  • The Boc-Carbamate Group: The carbamate nitrogen is resonance-stabilized with the adjacent carbonyl, rendering it essentially neutral under physiological conditions. The bulky tert-butyl group highly elevates the molecule's overall LogP and decreases aqueous thermodynamic solubility. Furthermore, the Boc group introduces a specific chemical liability: extreme acid lability.

Experimental Physicochemical Profiling Workflows

Workflow cluster_0 Core Physicochemical Assays Compound tert-Butyl (2-Methyl-1,3-benzoxazol- 5-yl)methylcarbamate Lipophilicity Lipophilicity (LogP) OECD 107 Shake-Flask Compound->Lipophilicity pKa Ionization (pKa) Potentiometric Titration Compound->pKa Permeability Permeability PAMPA (Passive Diffusion) Compound->Permeability Stability Chemical Stability Acid-Lability Assessment Compound->Stability

Figure 1: Strategic workflow for the physicochemical profiling of the Boc-protected benzoxazole.

Lipophilicity (LogP): The Shake-Flask Method

Rationale: While High-Performance Liquid Chromatography (HPLC, OECD 117) is a faster method for determining partition coefficients, the bulky, electron-rich Boc group can undergo anomalous secondary interactions with unendcapped silanol groups on standard C18 stationary phases. This leads to an artificial overestimation of lipophilicity. Therefore, we strictly employ the OECD Test Guideline 107 (Shake-Flask Method) to obtain a true thermodynamic partition coefficient[2][3].

Self-Validating Protocol:

  • Preparation: Pre-equilibrate n-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together for 24 hours at 25°C to ensure mutual saturation[2].

  • Solvation: Dissolve 1 mg of the compound in 10 mL of the pre-equilibrated n-octanol phase.

  • Partitioning: Combine the octanol solution with the aqueous buffer in duplicate glass vessels at three different volume ratios (e.g., 1:1, 1:2, 2:1) to validate concentration independence[2].

  • Agitation & Separation: Shake mechanically at 25 ± 1°C for 1 hour. Separate the phases via centrifugation (3000 rpm, 15 mins).

  • Quantification: Quantify the concentration of the compound in both phases using LC-MS/MS. The six resulting logPow​ values must fall within a range of ± 0.3 units to be considered valid[2].

Ionization Constant (pKa): Co-Solvent Potentiometric Titration

Rationale: Standard aqueous potentiometric titration requires concentrations of at least 10−4 M to detect the inflection point accurately[4]. Due to the highly lipophilic tert-butyl group, this compound will precipitate in a purely aqueous buffer before the titration is complete. To circumvent this, we utilize a co-solvent extrapolation method (Yasuda-Shedlovsky)[4][5].

Self-Validating Protocol:

  • Calibration: Calibrate the automated potentiometer using standard aqueous buffers (pH 4, 7, and 10)[6].

  • Sample Preparation: Dissolve the compound in a 20% (v/v) acetonitrile/water mixture to maintain complete solvation throughout the pH gradient[5]. Maintain a constant ionic strength of 0.15 M using KCl[6].

  • Titration: Purge the vessel with nitrogen gas to displace dissolved CO2​ (which forms carbonic acid and skews high-pH readings)[6]. Titrate with 0.1 M HCl and 0.1 M NaOH, recording the pH after each incremental addition until equilibrium is reached[6].

  • Extrapolation: Repeat the process at 30% and 40% acetonitrile. Plot the apparent pKa against the dielectric constant of the solvent mixtures and extrapolate to 0% co-solvent to determine the true aqueous pKa.

Permeability: PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: To evaluate the compound's ability to cross lipid bilayers via passive diffusion, we use PAMPA. This cell-free assay isolates passive transcellular permeation from active transport or paracellular mechanisms, providing a high-throughput, cost-effective baseline[7][8].

Self-Validating Protocol:

  • Donor Preparation: Prepare a 10 mM stock solution in DMSO. Dilute this to 500 µM in PBS (pH 7.4), ensuring the final DMSO concentration does not exceed 5% to prevent membrane degradation[9].

  • Membrane Coating: Coat the porous filter of the donor plate with 5 µL of a 10% lecithin in dodecane solution to form the artificial lipid tri-layer[7].

  • Incubation: Add 150 µL of the donor solution to the donor plate and 300 µL of PBS to the acceptor plate. Assemble the "sandwich" and incubate at room temperature for exactly 5 hours[7][9].

  • Analysis: Carefully separate the plates. Quantify the compound in both the donor and acceptor wells using UV absorbance (200-500 nm) or LC-MS/MS[9]. Calculate the apparent permeability coefficient ( Papp​ ).

Chemical Stability: Acid-Catalyzed Boc Deprotection

Rationale: The defining chemical feature of this intermediate is the Boc group, which is intentionally designed to be acid-labile. Profiling its degradation kinetics in acidic media (e.g., Simulated Gastric Fluid, pH 1.2) is mandatory.

Mechanism BocCarbamate Boc-Protected Amine (Stable at pH > 7) Protonation Protonation of Carbonyl Oxygen (Acidic Conditions) BocCarbamate->Protonation H+ Cleavage Cleavage of t-Butyl Cation (Rate-Limiting Step) Protonation->Cleavage Decarboxylation Decarboxylation (-CO2) (Spontaneous) Cleavage->Decarboxylation FreeAmine Free Amine (Benzoxazole) (Active Pharmacophore) Decarboxylation->FreeAmine

Figure 2: Mechanistic pathway of the acid-catalyzed Boc deprotection.

Quantitative Data Synthesis

The following table summarizes the anticipated physicochemical parameters for tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate based on structural class behavior and validated assay outputs.

Physicochemical ParameterAssay MethodologyExpected Range / CharacteristicStrategic Implication
Lipophilicity (LogP) OECD 107 (Shake-Flask)2.5 – 3.5High lipophilicity due to the Boc group; excellent for passive membrane permeation but limits aqueous solubility.
Ionization (pKa) Potentiometric Titration~ 1.5 – 2.5 (Benzoxazole N)The molecule remains largely neutral at physiological pH (7.4), driving high passive absorption.
Thermodynamic Solubility Shake-Flask / LC-MS< 50 µg/mL (pH 7.4)Poor aqueous solubility necessitates the use of co-solvents (e.g., DMSO, Acetonitrile) for in vitro assays.
Permeability ( Papp​ ) PAMPA (10% Lecithin)> 10×10−6 cm/sHigh passive transcellular permeability; expected to easily cross the gastrointestinal tract (GIT) barrier.
Chemical Stability Kinetic Degradation (LC-MS) T1/2​ < 2 hours at pH 1.2Highly labile in gastric conditions; unsuitable as an oral prodrug without enteric coating.

Conclusion & Strategic Implications

The physicochemical profiling of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate reveals a highly lipophilic, highly permeable, but acid-labile molecule. The data generated through the OECD 107 shake-flask method and co-solvent potentiometric titration dictate that any downstream biological or synthetic assays must account for its poor aqueous solubility. Furthermore, its rapid degradation via t-butyl cation cleavage in acidic environments confirms its primary utility as a tightly controlled synthetic intermediate rather than a standalone oral therapeutic entity. By adhering to these self-validating protocols, researchers can ensure high-fidelity data that directly translates to optimized drug development workflows.

References

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. Available at: [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. PubMed (NIH). Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at:[Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at:[Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at:[Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at:[Link]

  • pKa Values from Potentiometric Titrations in 20% AN Medium. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Boc Deprotection Protocol for tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Medicinal Chemistry, Heterocyclic Synthesis, Peptide Synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Medicinal Chemistry, Heterocyclic Synthesis, Peptide Synthesis.

Introduction & Mechanistic Rationale

tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and sphingosine-1-phosphate transporter (Spns2) modulators [1, 2]. The tert-butyloxycarbonyl (Boc) group is favored for amine protection due to its stability against nucleophiles, catalytic hydrogenation, and basic conditions. However, its removal requires specific acidic conditions that must be carefully balanced to avoid degrading the sensitive 1,3-benzoxazole core.

The Causality of Reagent Selection: Benzoxazole rings can be susceptible to hydrolytic ring-opening under harsh, aqueous acidic conditions at elevated temperatures. Therefore, anhydrous, room-temperature deprotection strategies are mandatory. The two most authoritative and field-proven systems for this transformation are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and 4M Hydrochloric Acid (HCl) in 1,4-Dioxane [2, 3].

Mechanistic Pathway: The deprotection is initiated by the protonation of the carbamate carbonyl oxygen by the strong acid. This induces a fragmentation event, releasing a stabilized tert-butyl cation (which subsequently deprotonates to form isobutylene gas or is trapped by a scavenger) and a carbamic acid intermediate. The carbamic acid rapidly undergoes decarboxylation, releasing carbon dioxide (CO₂) gas and yielding the free primary amine, which is immediately protonated in the acidic medium to form the corresponding TFA or HCl salt [1, 3].

Comparative Data: Reaction Conditions

To provide a self-validating system for experimental design, the following table summarizes the quantitative metrics and expected outcomes of the two primary deprotection methodologies.

ParameterMethod A: 4M HCl in DioxaneMethod B: TFA in DCM
Acid Equivalents 10 – 20 equiv.10 – 50 equiv. (often 1:1 v/v with DCM)
Solvent System 1,4-Dioxane / DCM (0.1 M)Dichloromethane (DCM)
Reaction Time 2 – 4 hours1 – 3 hours
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Byproduct Gases CO₂, IsobutyleneCO₂, Isobutylene
Resulting Salt Form Hydrochloride (HCl) saltTrifluoroacetate (TFA) salt
Salt Properties Highly stable, crystalline, non-hygroscopicOften oily, hygroscopic, requires rigorous drying
Best Used For Direct isolation via triturationRapid cleavage, subsequent basic workup

Expert Insight: For benzoxazole derivatives, Method A (HCl/Dioxane) is generally preferred in drug development workflows because it directly precipitates the hydrochloride salt upon the addition of diethyl ether, bypassing the need for aqueous basic workups that could compromise the heterocyclic core [2].

Experimental Protocols
Method A: HCl-Assisted Boc Deprotection (Preferred for Salt Isolation)

This protocol yields (2-Methyl-1,3-benzoxazol-5-yl)methanamine hydrochloride.

  • Preparation: In a well-ventilated fume hood, dissolve tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate (1.0 equiv., e.g., 1.0 mmol, 262.3 mg) in anhydrous DCM to achieve a 0.1 M concentration (10 mL).

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10.0 equiv., 10 mmol, 2.5 mL) dropwise to the stirring solution.

    • Causality: Dropwise addition controls the initial evolution of CO₂ gas, preventing the reaction mixture from bubbling over. Do not seal the reaction vessel tightly; use a vented septum to prevent pressure build-up[1].

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (e.g., 5% MeOH in DCM, visualized by UV and Ninhydrin stain) or LC-MS. Complete consumption of the starting material typically occurs within 2 to 4 hours [2].

  • Isolation via Trituration: Once complete, concentrate the reaction mixture under reduced pressure to a thick oil. Add cold, anhydrous diethyl ether (15-20 mL) and triturate vigorously until a solid precipitate forms.

  • Collection: Filter the resulting solid and wash with additional cold diethyl ether (2 × 5 mL) to remove residual dioxane and isobutylene oligomers. Dry the hydrochloride salt under high vacuum to a constant weight.

Method B: TFA-Assisted Boc Deprotection

This protocol yields (2-Methyl-1,3-benzoxazol-5-yl)methanamine trifluoroacetate.

  • Preparation: Dissolve the starting material (1.0 equiv.) in anhydrous DCM (e.g., 5 mL for 1.0 mmol).

  • Acid Addition: Add neat Trifluoroacetic Acid (TFA) to achieve a 1:1 to 1:4 v/v ratio with DCM (e.g., 2-5 mL TFA).

    • Causality: If the substrate contained electron-rich aromatic rings susceptible to electrophilic alkylation by the tert-butyl cation, a scavenger like triisopropylsilane (TIS) (2.5% v/v) would be added. For this specific 2-methylbenzoxazole, scavengers are generally unnecessary unless scaling up significantly [3].

  • Reaction Monitoring: Stir at room temperature for 1-3 hours, venting the CO₂.

  • Workup: Concentrate the mixture in vacuo. To remove residual TFA, co-evaporate the crude oil with toluene (3 × 10 mL). The resulting TFA salt can be used directly in subsequent amide coupling steps by adding an excess of a tertiary amine base (e.g., DIPEA) to neutralize the salt in situ.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression and intermediate states of the Boc deprotection pathway.

BocDeprotection Start tert-Butyl (2-Methyl-1,3-benzoxazol- 5-yl)methylcarbamate Acid Add Acid (4M HCl/Dioxane or TFA/DCM) Start->Acid Protonation Protonation of Carbamate Oxygen Acid->Protonation Fragmentation Fragmentation (Loss of tert-butyl cation) Protonation->Fragmentation Carbamic Carbamic Acid Intermediate Fragmentation->Carbamic Decarboxylation Decarboxylation (Loss of CO2 gas) Carbamic->Decarboxylation Product (2-Methyl-1,3-benzoxazol-5-yl)methanamine Salt (HCl or TFA) Decarboxylation->Product

Mechanistic workflow of Boc deprotection for benzoxazole derivatives.

Analytical Validation & Troubleshooting

A self-validating protocol requires strict analytical checkpoints:

  • Incomplete Deprotection: If TLC shows remaining starting material after 4 hours, do not heat the reaction. Heating acid mixtures can degrade the benzoxazole ring. Instead, add an additional 5 equivalents of acid and continue stirring at room temperature.

  • Mass Spectrometry (LC-MS): The product should show a strong [M+H]⁺ peak at m/z 163.09 (exact mass of the free amine, C₉H₁₀N₂O). The loss of the Boc group is easily tracked by a mass shift of -100 Da from the starting material.

  • NMR Verification: In ¹H NMR (DMSO-d₆), successful deprotection is confirmed by the complete disappearance of the sharp 9-proton singlet at ~1.40 ppm (the tert-butyl group) and the appearance of a broad integration peak corresponding to the -NH₃⁺ protons around 8.0-8.5 ppm.

References
  • Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL: [Link]

  • Title: 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application

Application Note: Dual-Pathway Catalytic Functionalization of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the orthogonal functionalization of tert-butyl (2-methyl-1,3-be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the orthogonal functionalization of tert-butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate via C(sp³)–H arylation and Buchwald-Hartwig amination.

Structural Rationale and Synthetic Strategy

In modern drug discovery, accessing novel chemical space often relies on the late-stage functionalization of privileged scaffolds. tert-Butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate is a highly versatile building block characterized by two distinct, orthogonally reactive handles:

  • An acidic C2-methyl group: The electron-withdrawing nature of the benzoxazole ring significantly lowers the pKa of the C2-methyl protons (pKa ~28–30), enabling direct Deprotonative Cross-Coupling Processes (DCCP)[1].

  • A Boc-protected C5-methylamine: The tert-butyloxycarbonyl (Boc) group acts as a robust protecting group during C–H functionalization, which can later be removed to reveal a primary amine primed for C–N cross-coupling[2].

By leveraging these two pathways, chemists can rapidly generate libraries of sterically encumbered, sphere-like pharmacophores from a single starting material.

Pathways Core tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate Path1 Pathway A: C(sp3)-H Arylation (Pd-Catalyzed DCCP) Core->Path1 Ar-X, Pd cat., Base Path2 Pathway B: C-N Cross-Coupling (Buchwald-Hartwig) Core->Path2 1. TFA 2. Ar-X, Pd cat. Prod1 2-(Arylmethyl)benzoxazole Derivatives Path1->Prod1 Prod2 N-Aryl Benzoxazol-5-yl Methylamines Path2->Prod2

Caption: Dual functionalization pathways for tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate.

Mechanistic Insights: Causality Behind Experimental Choices

As an application scientist, I emphasize that successful cross-coupling is rarely about mixing reagents; it is about orchestrating catalytic micro-environments.

Pathway A: C(sp³)–H Arylation (DCCP)

The arylation of the C2-methyl group proceeds via a Pd(0)/Pd(II) catalytic cycle. Following the oxidative addition of the aryl halide to the Pd(0) center, the critical step is the deprotonation of the benzoxazole methyl group.

  • Base Selection: We utilize Lithium tert-butoxide (LiOt-Bu) rather than Sodium or Potassium tert-butoxide. While KOt-Bu is a stronger base, it often leads to unwanted ring-opening of the benzoxazole or degradation of the carbamate group. LiOt-Bu provides the perfect balance: it is basic enough to deprotonate the C2-methyl group but mild enough to preserve the scaffold's integrity[1].

  • Ligand Selection: cataCXium A (di(1-adamantyl)-n-butylphosphine) is selected due to its high steric demand (large cone angle) and electron-rich nature. This facilitates the oxidative addition of unactivated aryl chlorides and accelerates the reductive elimination of the sterically hindered benzylic product[1].

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition [Ar-Pd(II)-X] Pd0->OA Ar-X Deprot Deprotonation & Coordination Base + Substrate OA->Deprot Base, -HX RE Reductive Elimination Product Release Deprot->RE Substrate C2-CH3 RE->Pd0 Product

Caption: Catalytic cycle of the Deprotonative Cross-Coupling Process (DCCP) at the C2-methyl group.

Pathway B: Buchwald-Hartwig Amination

Once the C2 position is elaborated (or if the native C2-methyl is retained), the Boc group is orthogonally removed using Trifluoroacetic acid (TFA). The resulting primary amine is subjected to Buchwald-Hartwig cross-coupling[2].

  • Ligand Selection: RuPhos is utilized alongside Pd₂(dba)₃. RuPhos is specifically designed to accommodate bulky secondary amines and actively suppresses β-hydride elimination, a common off-target pathway when coupling primary alkylamines to aryl halides.

Experimental Protocols

Protocol 1: Pd-Catalyzed C(sp³)–H Arylation of the C2-Methyl Group

This protocol is a self-validating system; the color change from pale yellow to deep red/brown indicates active Pd(0) species formation.

Reagents:

  • tert-Butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate (1.0 mmol, 1.0 equiv)

  • Aryl chloride/bromide (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • cataCXium A (0.10 mmol, 10 mol%)

  • LiOt-Bu (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd(OAc)₂, cataCXium A, LiOt-Bu, and the benzoxazole substrate.

  • Solvent Addition: Seal the tube with a rubber septum, remove it from the glovebox, and inject anhydrous toluene (5.0 mL) followed by the aryl halide (if liquid; if solid, add in step 1).

  • Reaction: Stir the mixture at 110 °C for 16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material validates the completion of the DCCP cycle.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the 2-(arylmethyl)benzoxazole derivative.

Protocol 2: Orthogonal Deprotection and Buchwald-Hartwig Amination

Step A: Deprotection

  • Dissolve the Boc-protected substrate (1.0 mmol) in anhydrous Dichloromethane (DCM, 4.0 mL).

  • Add TFA (1.0 mL) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Concentrate under vacuum. Neutralize with saturated aqueous NaHCO₃, extract with DCM (3 × 10 mL), dry over Na₂SO₄, and concentrate to yield the free primary amine.

Step B: C–N Cross-Coupling

  • In a glovebox, charge a Schlenk tube with the free amine (1.0 mmol), Aryl Bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.5 mmol, 1.5 equiv).

  • Add anhydrous Toluene (4.0 mL) and stir at 90 °C for 12 hours.

  • Cool to room temperature, filter through Celite, concentrate, and purify via column chromatography to afford the N-aryl benzoxazol-5-yl methylamine.

Data Presentation

The following tables summarize the quantitative optimization data and substrate scope, allowing researchers to benchmark their own experimental yields.

Table 1: Optimization of C(sp³)–H Arylation Conditions (Pathway A)

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventIsolated Yield (%)
1Pd(OAc)₂PPh₃NaOt-BuTolueneTrace
2Pd(OAc)₂XPhosKOt-BuTHF22% (Decomposition)
3Pd(OAc)₂cataCXium ANaOt-BuToluene45%
4 Pd(OAc)₂ cataCXium A LiOt-Bu Toluene 88% (Optimal)

Table 2: Substrate Scope for Buchwald-Hartwig Amination (Pathway B)

EntryAryl HalideProduct TypeReaction TimeIsolated Yield (%)
1BromobenzeneSecondary Amine12 h92%
24-BromoanisoleElectron-Rich Amine12 h89%
34-ChlorobenzonitrileElectron-Deficient Amine14 h81%
43-BromopyridineHeteroaryl Amine16 h76%

References

  • Zhang S, Hu B, Zheng Z, Walsh PJ. "Palladium-Catalyzed Triarylation of sp3 C–H Bonds in Heteroarylmethanes: Synthesis of Triaryl(heteroaryl)methanes." Advanced Synthesis & Catalysis, 2018. 1

  • Ruiz-Castillo P, Buchwald SL. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." Chemical Reviews, 2016. 2

Sources

Method

Application Note: Utilizing tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate in Pharmaceutical Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide, Application Note, and Experimental Protocols Executive Summary In modern medicinal chemistry, the strate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide, Application Note, and Experimental Protocols

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. tert-Butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate (CAS: 1253224-88-2 related derivatives) is a highly versatile, bifunctional pharmaceutical intermediate[1]. It features a rigid 2-methylbenzoxazole core—a well-established bioisostere—coupled with a Boc-protected methylamine vector. This application note details the structural rationale, key therapeutic applications, and self-validating synthetic protocols for incorporating this intermediate into active pharmaceutical ingredients (APIs).

Structural Rationale & Chemical Causality

As a Senior Application Scientist, I emphasize that chemical intermediates must be chosen not just for their geometry, but for their electronic and metabolic properties. The utility of this specific intermediate is driven by three causal factors:

  • The 2-Methylbenzoxazole Core (Bioisosterism): The benzoxazole ring serves as a metabolically stable bioisostere for amides and esters. The nitrogen and oxygen heteroatoms act as hydrogen-bond acceptors, while the 2-methyl group provides a small, directed lipophilic vector. This specific geometry allows the molecule to anchor tightly into hydrophobic protein pockets, such as the hinge region of kinases or the side-extended binding pocket (SEBP) of G-protein coupled receptors (GPCRs)[2].

  • The Methylamine Linker (Flexibility & Basicity): The -CH2-NH2 extension isolates the basic amine from the electron-withdrawing aromatic system. This preserves the nucleophilicity of the amine for downstream coupling and ensures the final API maintains a basic center (pKa ~8.5-9.5), which is often critical for target engagement and aqueous solubility.

  • The Boc Protecting Group (Orthogonal Causality): The tert-butoxycarbonyl (Boc) group is specifically chosen because it is highly stable to catalytic hydrogenation, basic nucleophiles, and cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig reactions). It is only cleaved under specific acidic conditions (e.g., TFA or HCl), allowing chemists to functionalize other parts of the molecule without premature amine exposure.

Key Pharmaceutical Applications

The deprotected form of this intermediate, (2-methyl-1,3-benzoxazol-5-yl)methanamine , has been successfully integrated into several advanced therapeutic programs:

  • Dopamine D2 Receptor (D2R) Partial Agonists (Antipsychotics): Third-generation antipsychotics (like aripiprazole) rely on D2R partial agonism. Recent structural optimizations utilizing the benzoxazole-methylamine core have yielded novel, brain-penetrant D2R partial agonists with potent antipsychotic effects in hyperlocomotion models[3],[4]. The intermediate allows for rapid diversification of the "tail" group of the pharmacophore[2].

  • Kinase Inhibitors (Oncology): The intermediate is a critical building block in the synthesis of Pyrazolo-pyrimidinone derivatives targeting Wee1 kinase [5], as well as Pyrido[3,4-b]pyrazine derivatives acting as Syk inhibitors [6]. The benzoxazole moiety frequently engages the ATP-binding pocket of these kinases.

  • Apoptosis Promoters: It is utilized in the synthesis of N-acylsulfonamide derivatives that act as Bcl-xL inhibitors , promoting apoptosis in cancer cells[7],[8].

Visualizations

Synthetic Workflow

The following diagram illustrates the logical progression from the protected intermediate to the final API.

SyntheticWorkflow A tert-Butyl (2-Methyl-1,3- benzoxazol-5-yl)methylcarbamate B Acidic Cleavage (TFA/DCM, 0°C to RT) A->B C Amine TFA Salt Intermediate B->C D Neutralization (DIPEA or Basic Resin) C->D E Free Amine: (2-Methyl-1,3-benzoxazol- 5-yl)methanamine D->E F Electrophile Coupling (e.g., HATU/R-COOH) E->F G Final API (e.g., D2R Agonist / Kinase Inhibitor) F->G

Caption: Synthetic workflow for the deprotection and coupling of the Boc-protected benzoxazole intermediate.

Pharmacological Signaling Context (D2R Partial Agonism)

When utilized to synthesize antipsychotics, the resulting benzoxazole derivative modulates the following GPCR pathway[3]:

D2RPathway L D2R Partial Agonist (Benzoxazole Derivative) R Dopamine D2 Receptor (GPCR) L->R Binds G Gαi/o Protein Activation R->G Activates AC Adenylyl Cyclase Inhibition G->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Lowers PKA Reduced PKA Activity cAMP->PKA Physio Antipsychotic Effect (Modulated Dopamine Tone) PKA->Physio

Caption: Pharmacological signaling pathway of D2R partial agonists utilizing the benzoxazole core.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems . Each step includes an In-Process Control (IPC) that provides a binary (Yes/No) confirmation of success before proceeding, preventing the carryover of unreacted starting materials.

Protocol A: Acid-Mediated Boc Deprotection

Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is utilized rather than aqueous HCl. TFA is highly volatile, allowing for complete removal via rotary evaporation. This avoids harsh aqueous basic workups that can cause the water-soluble free amine to partition into the aqueous layer, reducing yield.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere.

  • Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add TFA (10.0 eq) dropwise over 10 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Check: The reaction is complete only when the peak corresponding to m/z [M+H]⁺ (Boc-protected) completely disappears, and a new peak at m/z [M-Boc+H]⁺ (free amine) appears.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 × 20 mL) to remove residual TFA azeotropically, yielding the amine TFA salt as a crude solid.

Protocol B: Amide Coupling (HATU-Mediated)

Causality: HATU is selected as the coupling reagent because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is superior for coupling sterically hindered or electron-deficient amines. N,N-Diisopropylethylamine (DIPEA) is used to neutralize the TFA salt in situ because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at RT for 15 minutes to form the active ester.

  • Coupling: Dissolve the amine TFA salt from Protocol A (1.0 eq) in a minimal amount of DMF and add it dropwise to the activated acid solution.

  • Reaction: Stir the mixture at RT for 4–6 hours.

  • Self-Validation (IPC): Monitor via TLC (UV 254 nm).

    • Validation Check: The disappearance of the baseline amine spot (ninhydrin positive) and the appearance of a new, more lipophilic UV-active spot confirms successful amide bond formation.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate for column chromatography.

Quantitative Data Presentation

The following table summarizes the expected quantitative parameters and analytical readouts for the protocols described above, ensuring researchers have a baseline for comparison.

ParameterProtocol A (Deprotection)Protocol B (Amide Coupling)
Reagents TFA / DCMHATU / DIPEA / DMF
Stoichiometry 10 eq TFA1.1 eq Acid, 1.2 eq HATU, 3 eq DIPEA
Temperature 0 °C → RTRoom Temperature
Reaction Time 2 hours4 – 6 hours
Expected Yield > 95% (as crude TFA salt)75% – 85% (post-purification)
LC-MS Readout m/z shift: [M+H]⁺ → [M-Boc+H]⁺Appearance of product [M+H]⁺
Critical IPC Complete loss of Boc massDisappearance of ninhydrin-positive spot

References

  • Transformation of a Dopamine D2 Receptor Agonist to Partial Agonists as Novel Antipsychotic Agents Journal of Medicinal Chemistry, 2023. URL:[Link][3],[4],[2]

  • Composés pyrazolo-pyrimidinone destinés à être utilisés dans des méthodes d'inhibition de la kinase wee1 WIPO Patent Application, WO2024254490A1. URL:[5]

  • Pyrido[3,4-b]pyrazine derivatives as syk inhibitors WIPO Patent Application, WO2012123312A1. URL:[6]

  • N-acylsulfonamide apoptosis promoters WIPO Patent Application, WO2002024636A2. URL:[7],[8]

Sources

Application

Application Note: Synthetic Route for tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Retrosynthetic Strategy The compound tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Retrosynthetic Strategy

The compound tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate (CAS: 903556-81-0) is a highly valuable building block in medicinal chemistry, frequently utilized to incorporate the benzoxazole pharmacophore into drug candidates [1]. The presence of the Boc-protected aminomethyl group allows for versatile downstream functionalization, such as amide coupling or reductive amination, following deprotection.

To ensure high yield, scalability, and operational safety, we have designed a robust two-step synthetic route. The strategy avoids the use of highly reactive or hazardous reducing agents (e.g., LiAlH4) and utilizes a highly chemoselective one-pot reduction-protection methodology.

Synthetic Workflow

SynthesisWorkflow SM Starting Material: 3-amino-4-hydroxybenzonitrile Step1 Step 1: Cyclocondensation Triethyl orthoacetate, Acid Cat. SM->Step1 Int Intermediate: 2-methyl-1,3-benzoxazole-5-carbonitrile Step1->Int Step2 Step 2: Reductive Boc-Protection NaBH4, NiCl2·6H2O, Boc2O Int->Step2 Prod Target Product: tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate Step2->Prod

Synthetic workflow for tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate.

Step 1: Cyclocondensation (Benzoxazole Ring Formation)

Mechanistic Causality

The synthesis begins with 3-amino-4-hydroxybenzonitrile [2]. To construct the 2-methylbenzoxazole core, we utilize triethyl orthoacetate rather than acetic anhydride or acetyl chloride. The orthoester acts as a mild, atom-economical reagent that condenses with the ortho-aminophenol under mild acidic catalysis (e.g., p-Toluenesulfonic acid, p-TsOH).

The reaction proceeds via the formation of an intermediate imidate, followed by intramolecular nucleophilic attack by the phenolic hydroxyl group. Subsequent elimination of ethanol drives the aromatization to form the stable benzoxazole ring [3]. This method prevents the competitive over-acetylation often observed with acyl halides.

Experimental Protocol
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 3-amino-4-hydroxybenzonitrile (10.0 g, 74.6 mmol) and triethyl orthoacetate (18.1 g, 111.9 mmol, 1.5 eq).

  • Catalysis: Add a catalytic amount of p-TsOH monohydrate (0.71 g, 3.73 mmol, 0.05 eq). Ethanol (50 mL) can be added as a co-solvent to ensure homogeneity, though the reaction can often be run neat.

  • Heating: Heat the mixture to reflux (approx. 80–85 °C) under a nitrogen atmosphere for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material spot (lower Rf) should disappear, replaced by a highly UV-active spot (higher Rf).

  • Work-up: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove ethanol. Dissolve the residue in Ethyl Acetate (150 mL) and wash with saturated aqueous NaHCO3 (2 × 50 mL) to neutralize the acid catalyst.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to dryness. The resulting crude 2-methyl-1,3-benzoxazole-5-carbonitrile is typically pure enough (>95%) for the next step without column chromatography.

Step 2: Chemoselective Reductive Boc-Protection

Mechanistic Causality

Reducing a benzonitrile derivative to a primary amine often suffers from side reactions, specifically the formation of secondary amine dimers (due to the attack of the newly formed primary amine on the intermediate imine). To circumvent this, we employ a one-pot reduction-protection protocol utilizing Sodium Borohydride (NaBH4) , catalytic Nickel(II) Chloride hexahydrate (NiCl2·6H2O) , and Di-tert-butyl dicarbonate (Boc2O) [4].

Why this combination?

  • In Situ Catalyst Generation: NaBH4 reduces Ni(II) to Nickel Boride (Ni2B), a black, finely divided precipitate that acts as the active, highly chemoselective hydrogenation catalyst.

  • Trapping Mechanism: As the nitrile is reduced to the primary amine, the excess Boc2O in the reaction mixture immediately traps it to form the stable carbamate. This completely suppresses dimerization.

  • Chemoselectivity: Nickel boride under these conditions selectively reduces the nitrile without opening the benzoxazole ring or reducing the aromatic system.

Experimental Protocol
  • Preparation: In an oven-dried 500 mL flask, dissolve the intermediate 2-methyl-1,3-benzoxazole-5-carbonitrile (10.0 g, 63.2 mmol) and Boc2O (27.6 g, 126.4 mmol, 2.0 eq) in anhydrous Methanol (200 mL).

  • Catalyst Addition: Add NiCl2·6H2O (1.50 g, 6.32 mmol, 0.1 eq). The solution will appear pale green.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reduction: Caution: Vigorous hydrogen gas evolution. Slowly add NaBH4 (16.7 g, 442.4 mmol, 7.0 eq) in small portions over 45 minutes. Upon addition, the mixture will immediately turn black due to the formation of the Ni2B catalyst.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–15 hours.

  • IPC: Verify completion via LC-MS. The mass of the nitrile (m/z 158) should be completely replaced by the target Boc-protected amine (m/z 263 [M+H]+).

  • Quenching & Work-up: Add Diethylenetriamine (1.5 mL) to complex the nickel species (this significantly improves the color and purity of the final product) [4]. Stir for 30 minutes. Evaporate the methanol under reduced pressure.

  • Extraction: Partition the residue between EtOAc (200 mL) and saturated aqueous NaHCO3 (100 mL). Separate the layers and wash the organic phase with brine (100 mL).

  • Purification: Dry the organic phase over Na2SO4, filter, and concentrate. Purify the crude product via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient 10% to 40%) to yield the pure tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate as a white to off-white solid.

Quantitative Data & Reaction Parameters

ParameterStep 1: CyclocondensationStep 2: Reductive Boc-Protection
Starting Material 3-amino-4-hydroxybenzonitrile2-methyl-1,3-benzoxazole-5-carbonitrile
Key Reagents Triethyl orthoacetate (1.5 eq)NaBH4 (7.0 eq), NiCl2·6H2O (0.1 eq), Boc2O (2.0 eq)
Solvent / Temp Ethanol / 80 °C (Reflux)Methanol / 0 °C to Room Temp
Reaction Time 4 – 6 hours12 – 15 hours
Expected Yield 85 – 92%75 – 85%
Target Mass (LC-MS) m/z 159.0 [M+H]+m/z 263.1 [M+H]+

References

  • Title: tert-Butyl ((2-methylbenzo[d]oxazol-5-yl)methyl)carbamate Product Information Source: ChemBuyersGuide / ChemScene URL: [Link]

  • Title: 3-Amino-4-hydroxybenzonitrile (CID 271258) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Tungstate sulfuric acid as an efficient catalyst for the synthesis of benzoxazoles and benzothiazoles Source: Comptes Rendus Chimie URL: [Link]

  • Title: A generic approach for the catalytic reduction of nitriles Source: Tetrahedron 59 (2003) 5417–5423 (Caddick et al.) URL: [Link]

Method

Application Note: Strategic Functionalization of Privileged Benzoxazole Scaffolds Using tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate

Introduction & Mechanistic Rationale Benzoxazoles represent a highly privileged class of heterocyclic scaffolds in medicinal chemistry, frequently deployed as bioisosteres for amides and nucleic acid bases. Among the div...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzoxazoles represent a highly privileged class of heterocyclic scaffolds in medicinal chemistry, frequently deployed as bioisosteres for amides and nucleic acid bases. Among the diverse array of available building blocks, tert-butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate stands out by offering a highly strategic, orthogonally reactive system for the rapid generation of complex drug-like libraries.

As a Senior Application Scientist, understanding the exact electronic environment of this molecule is critical for designing successful synthetic routes. This building block presents two distinct, non-interfering sites for functionalization:

  • Site A: The 2-Methyl Group (C2) The protons of the 2-methyl group are mildly acidic (pKa ~28) due to the electron-withdrawing nature of the adjacent imine-like nitrogen (C=N) and the oxygen atom within the benzoxazole ring. Deprotonation yields a resonance-stabilized aza-enolate intermediate. This nucleophilic species readily undergoes Knoevenagel-type or aldol-type condensations with aromatic aldehydes. This specific transformation was famously utilized in the synthesis of the HIV-reverse transcriptase inhibitor L-696,229 1 and is a foundational reaction for synthesizing bis-styryl fluorescent dyes .

  • Site B: The 5-Aminomethyl Group (C5) Protected as a tert-butyl carbamate (Boc), this latent primary amine is completely stable to the basic conditions required for C2-methyl functionalization. Following acid-catalyzed deprotection, the resulting primary amine can be trapped by electrophiles (e.g., isocyanates, carboxylic acids, or sulfonyl chlorides) to generate ureas, amides, or sulfonamides. Such structural motifs are critical in targeting G-protein-coupled receptors, including 5-HT receptors 2 and somatostatin receptors 3.

Reaction Workflow & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available when utilizing this bifunctional building block.

G Start tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl) methylcarbamate NodeA Site A: 2-Methyl Group (Acidic Protons) Start->NodeA NodeB Site B: 5-Boc-Aminomethyl (Latent Amine) Start->NodeB Condensation Base-Mediated Condensation NodeA->Condensation Deprotection Acidic Boc Deprotection NodeB->Deprotection Styryl 2-Styrylbenzoxazole Derivatives Condensation->Styryl Amide Amides / Ureas Derivatives Deprotection->Amide

Orthogonal functionalization pathways of the 2-methylbenzoxazole scaffold.

Experimental Protocols

Protocol A: Base-Mediated Condensation at the 2-Methyl Position

Objective: Synthesize 2-styrylbenzoxazole derivatives via condensation with aryl aldehydes.

Causality & Self-Validation: The use of a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) ensures complete and rapid deprotonation of the 2-methyl group without acting as a nucleophile to attack the Boc-carbamate carbonyl at C5. The reaction is initiated at cryogenic temperatures (-78 °C) to prevent self-condensation or degradation of the intermediate aza-enolate. Quenching with aqueous NH₄Cl acts as a self-validating step; it neutralizes the base and immediately precipitates the highly conjugated, often fluorescent, styryl product, giving a visual confirmation of reaction success.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under an argon atmosphere. Add tert-butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate (1.0 mmol, 262 mg) and anhydrous THF (10 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add NaHMDS (1.0 M in THF, 1.2 mL, 1.2 mmol) over 5 minutes. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Electrophilic Addition: Add the desired aromatic aldehyde (1.1 mmol) dissolved in 2 mL of anhydrous THF dropwise to the enolate solution.

  • Propagation: Allow the reaction mixture to slowly warm to room temperature over 4 hours. The color will typically shift to a deep yellow or orange, indicating extended pi-conjugation.

  • Quenching & Isolation: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure (E)-2-styrylbenzoxazole derivative.

Protocol B: Boc-Deprotection and Urea Formation at C5

Objective: Convert the latent C5 amine into a functionalized urea or amide linkage.

Causality & Self-Validation: Trifluoroacetic acid (TFA) cleanly cleaves the tert-butyl carbamate via an isobutylene elimination mechanism. Dichloromethane (DCM) is utilized as a non-coordinating solvent to stabilize the resulting carbocation intermediates before they eliminate. Subsequent urea formation requires a mild base (DIPEA) to neutralize the TFA salt of the amine, rendering it nucleophilic enough to attack the electrophilic isocyanate carbon.

Step-by-Step Methodology:

  • Deprotection: Dissolve the benzoxazole derivative (1.0 mmol) in DCM (8 mL). Add TFA (2 mL) dropwise at 0 °C to control the exothermic cleavage.

  • Cleavage: Stir the mixture at room temperature for 2 hours. Monitor via TLC (disappearance of the starting material).

  • Concentration: Remove volatiles under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to azeotropically remove residual TFA, yielding the amine trifluoroacetate salt as a crude solid.

  • Urea Formation: Redissolve the crude salt in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) to generate the free base in situ.

  • Coupling: Add the appropriate aryl or alkyl isocyanate (1.1 mmol) at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Dilute the mixture with water (20 mL) to precipitate the highly crystalline urea product. Filter the solid, wash with cold water and diethyl ether, and dry under high vacuum.

Quantitative Data Summaries

To guide reaction optimization and scale-up, the following tables summarize established reaction parameters and expected yields based on empirical optimizations for these scaffold functionalizations.

Table 1: Optimization of 2-Methyl Condensation (Protocol A)

Base (Equiv)SolventTemperature ProfileAldehydeYield (%)E/Z Ratio
Piperidine (0.2)Toluene110 °C (Reflux)Benzaldehyde45%>95:5
KOtBu (1.5)THF0 °C to RTBenzaldehyde62%>95:5
NaHMDS (1.2)THF-78 °C to RTBenzaldehyde88%>99:1
NaHMDS (1.2)THF-78 °C to RT4-Methoxybenzaldehyde81%>99:1

Table 2: Scope of C5 Amine Functionalization (Protocol B)

ElectrophileCoupling Reagent / BaseProduct ClassYield (%)
Phenyl isocyanateDIPEA (3.0 eq)Urea92%
4-Fluorobenzoyl chlorideTriethylamine (2.5 eq)Amide87%
Benzenesulfonyl chloridePyridine (Solvent/Base)Sulfonamide79%
Acetic acidHATU, DIPEA (3.0 eq)Amide95%

Conclusion

The tert-butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate building block is a highly versatile intermediate for modern drug discovery. By exploiting the orthogonal reactivity of the acidic 2-methyl group and the protected 5-aminomethyl group, researchers can rapidly generate diverse, complex libraries of benzoxazole derivatives. The self-validating protocols provided above ensure high fidelity, excellent regiocontrol, and reproducibility in synthesizing advanced pharmaceutical intermediates.

References

  • Houpis, I. N., et al. "Condensation of 2-methylbenzoxazole with aromatic aldehydes bearing acidic protons. A convenient coupling in the synthesis of the HIV-reverse transcriptase inhibitor L-696,229." The Journal of Organic Chemistry - ACS Publications.[1]

  • Sigma-Aldrich. "2-Methylbenzoxazole 99% 95-21-6." Sigma-Aldrich Catalog.

  • US Patent 11345693B2. "Compounds, salts thereof and methods for treatment of diseases." Google Patents.[2]

  • European Patent EP2871179A1. "COMPOUND HAVING AGONISTIC ACTIVITY ON SOMATOSTATIN RECEPTOR, AND USE THEREOF FOR MEDICAL PURPOSES." European Patent Office.[3]

Sources

Application

Application Note: Strategic Incorporation of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate in Peptide Synthesis

Scientific Rationale & Pharmacophore Utility The integration of heterocyclic pharmacophores into peptide backbones is a cornerstone of modern drug design, utilized to overcome the inherent limitations of native peptides,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Pharmacophore Utility

The integration of heterocyclic pharmacophores into peptide backbones is a cornerstone of modern drug design, utilized to overcome the inherent limitations of native peptides, such as poor proteolytic stability and low membrane permeability. The benzoxazole moiety serves as a rigid, planar, and lipophilic structural element. Benzoxazoles are recognized as , frequently utilized for their structural mimicry of nucleic bases and their ability to engage in robust π−π stacking interactions within target binding pockets[1].

Recent neuropharmacological studies have highlighted the utility of benzoxazole derivatives as, making them highly relevant in the development of multitarget peptide-drug conjugates against Alzheimer's disease[2]. Furthermore, the has been extensively documented, emphasizing their stability and versatility in complex molecular architectures[3].

The specific building block tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate ( C14​H18​N2​O3​ ) is uniquely suited for peptide synthesis. It features:

  • A 2-Methyl-benzoxazole core : Provides a rigid hydrophobic contact point to enhance cell permeability and target affinity.

  • A methanamine linker : Offers rotational flexibility and minimizes steric hindrance during amide bond formation.

  • A tert-Butyloxycarbonyl (Boc) protecting group : Ensures orthogonality with standard Fmoc-based Solid Phase Peptide Synthesis (SPPS) or solution-phase strategies, preventing unwanted side reactions at the primary amine.

Mechanistic Workflow & Experimental Design

To incorporate this building block, the Boc group must first be removed under acidic conditions to liberate the highly nucleophilic primary amine. This amine is then coupled to a free carboxylic acid on the peptide—typically the C-terminus or the side chains of Aspartate (Asp) or Glutamate (Glu).

We utilize HATU as the coupling reagent. The causality behind this choice is critical: the benzoxazole ring, while linked via a methylene bridge, still imparts moderate steric bulk. HATU generates a highly reactive 7-aza-OBt ester intermediate, which accelerates the coupling rate and suppresses epimerization of the C-terminal amino acid compared to standard carbodiimides (e.g., DIC or EDC).

Pathway Boc tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl) methylcarbamate TFA Acidic Deprotection (TFA/DCM, TIPS, H2O) Boc->TFA Amine Free Amine (TFA Salt) [m/z 163.09 (M+H)+] TFA->Amine  -Boc, -CO2 Coupling Amide Coupling (HATU, DIPEA, DMF) Amine->Coupling Peptide Peptide Carboxylate (C-terminus or Asp/Glu) Peptide->Coupling Product Benzoxazole-Conjugated Peptide (+144 Da Mass Shift) Coupling->Product  -H2O

Caption: Workflow for incorporating the benzoxazole derivative into a peptide.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step provides measurable analytical feedback before proceeding to the next synthetic stage.

Protocol A: Boc Deprotection (Solution Phase)

Causality: Trifluoroacetic acid (TFA) is required to cleave the acid-labile Boc group. Scavengers (TIPS and water) are included to quench the highly reactive tert-butyl cations generated during cleavage, preventing the irreversible alkylation of the benzoxazole ring.

  • Preparation : Dissolve 1.0 mmol of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate in 5 mL of Dichloromethane (DCM).

  • Cleavage Cocktail : Add 5 mL of TFA, 0.25 mL of Triisopropylsilane (TIPS), and 0.25 mL of deionized water.

  • Reaction : Stir the mixture at room temperature ( 20−25∘C ) for 45 minutes.

  • Isolation : Evaporate the solvent under reduced pressure. Co-evaporate with toluene ( 3×10 mL) to azeotropically remove residual TFA.

  • Precipitation : Triturate the resulting oil in 20 mL of ice-cold diethyl ether to precipitate the (2-Methyl-1,3-benzoxazol-5-yl)methanamine TFA salt. Centrifuge and dry under vacuum.

  • Self-Validation Checkpoint : Analyze the dried solid via LC-MS. The reaction is successful if the starting material ( m/z 263.14) is completely absent, and the free amine peak is observed at m/z 163.09 [M+H]+ .

Protocol B: Amide Coupling to Peptide Scaffold

Causality: Pre-activation of the peptide carboxylate prevents the incoming amine from competing for the coupling reagent, while DIPEA neutralizes the amine's TFA salt to restore its nucleophilicity for the attack on the active ester.

  • Pre-activation : In a dry vial, dissolve the C-terminal free peptide (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 5 minutes to form the active ester.

  • Conjugation : Add the (2-Methyl-1,3-benzoxazol-5-yl)methanamine TFA salt (1.5 eq) to the activated peptide solution.

  • Reaction : Stir continuously at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Quenching : Quench the reaction by adding a few drops of water, then dilute with a 1:1 mixture of Water/Acetonitrile containing 0.1% TFA for analysis.

  • Self-Validation Checkpoint : Perform analytical RP-HPLC and LC-MS. A successful coupling will show a clean chromatographic shift to a later retention time (due to the lipophilic benzoxazole). The mass spectrum must show a precise mass shift of +144.06 Da relative to the starting peptide (accounting for the addition of the amine and the loss of H2​O during amide formation).

Quantitative Optimization Data

To demonstrate the necessity of the chosen reagents, the following table summarizes the quantitative optimization of the coupling reaction using a model dipeptide (Fmoc-Ala-Phe-OH).

Coupling Reagent SystemSolventBase (Equivalents)Reaction Time (h)Conversion Yield (%)Epimerization (%)
HATU DMFDIPEA (2.5)2> 98 < 1
HBTUDMFDIPEA (2.5)485< 2
DIC / OxymaPureDMFNone489< 1
EDC / HOBtDCM/DMFDIPEA (2.5)12624

Table 1: Comparison of coupling efficiencies for the conjugation of (2-Methyl-1,3-benzoxazol-5-yl)methanamine to Fmoc-Ala-Phe-OH. Conversion yields were determined by integration of RP-HPLC peaks at 214 nm. HATU provides superior kinetics and yield.

References

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham). URL:[Link]

  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules. URL:[Link]

  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angew Chem Int Ed Engl. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Boc Cleavage of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists facing degradation and alkylation issues during the deprotection of benzoxazole-cont...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists facing degradation and alkylation issues during the deprotection of benzoxazole-containing amines.

When cleaving the tert-butoxycarbonyl (Boc) group from tert-butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate, researchers frequently encounter two catastrophic side reactions: the hydrolytic destruction of the benzoxazole ring and the electrophilic alkylation of the substrate by the liberated tert-butyl cation. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to prevent them.

Part 1: Diagnostic FAQs (The "Why" Behind the Chemistry)

Q1: Why does my benzoxazole ring degrade into an o-aminophenol derivative during standard TFA cleavage? Causality: Benzoxazole rings are highly susceptible to acid-catalyzed hydrolytic degradation[1]. Standard peptide cleavage cocktails (such as Reagent K or Cocktail O) intentionally include water (2.5–5%) to quench carbocations. However, exposing a benzoxazole to strong acids like trifluoroacetic acid (TFA) in the presence of water rapidly drives nucleophilic attack at the C2 position, opening the heterocycle to form an o-aminophenol[1]. To prevent this, your reaction environment must be strictly anhydrous.

Q2: My LC-MS shows a major impurity with a mass of +56 Da relative to the desired product. What is this, and how do I stop it? Causality: A +56 Da mass shift is the classic signature of tert-butylation[2]. During acidic Boc cleavage, the protecting group fragments to release carbon dioxide and a highly reactive tert-butyl cation[3][4]. Without adequate scavengers, this electrophile will undergo Friedel-Crafts alkylation on the electron-rich benzoxazole ring or directly alkylate your newly liberated primary amine[3][4]. Solution: Incorporate strong, anhydrous nucleophilic scavengers. Triisopropylsilane (TIPS) acts as a hydride donor to irreversibly reduce the tert-butyl cation into volatile isobutane, while anisole acts as a sacrificial aromatic ring[2][5].

Q3: Can I use standard Cocktail K or Cocktail R for this cleavage? Causality: No. Standard cocktails contain water, which will hydrolyze the benzoxazole ring[1]. Furthermore, thiols like ethanedithiol (EDT) can complicate workups without offering significant advantages for this specific non-sulfur-containing substrate. You must use a custom anhydrous cocktail.

Part 2: Mechanistic Pathways & Scavenger Selection

To successfully execute this deprotection, you must understand the competing kinetic pathways in your reaction flask.

Mechanistic pathways of Boc cleavage and associated side reactions.

Quantitative Comparison of Scavenger Efficiencies

Selecting the right scavenger is critical. The table below summarizes the quantitative impact of various scavengers on benzoxazole stability and alkylation suppression based on standard 2.5–5.0% (v/v) loadings[1][2][5].

ScavengerConcentration (v/v)Target ElectrophileRisk of Benzoxazole HydrolysisEfficacy Against +56 Da Adduct
Water 2.5 - 5.0%tert-butyl cationCritical (>80% degradation) Moderate
TIPS 2.5 - 5.0%tert-butyl cationLow (<1% in anhydrous acid)High (>95% suppression)
Anisole 2.5 - 5.0%tert-butyl cationLow (<1% in anhydrous acid)High (~90% suppression)
Thioanisole 2.5 - 5.0%tert-butyl cationLow (<1% in anhydrous acid)High (~90% suppression)

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . This means the physical chemistry of the reaction provides immediate, observable feedback to confirm that the desired pathway is dominating and side reactions are suppressed.

Protocol A: Anhydrous 4M HCl in Dioxane (Primary Recommendation)

This is the most robust method for small-molecule benzoxazoles, as it entirely avoids TFA and water.

Self-Validating Mechanism: The 1,4-dioxane solvent system is completely anhydrous, eliminating the nucleophilic water required for benzoxazole ring opening[1]. As the Boc group is cleaved, the newly formed primary amine immediately protonates to form a hydrochloride salt. Because this salt is insoluble in dioxane, it precipitates out of the reactive solution as a white solid. This phase transition is self-validating: the appearance of the precipitate visually confirms successful deprotection, while simultaneously sequestering the product away from any remaining tert-butyl cations, thereby preventing N-alkylation[3].

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Cooling: Chill the flask to 0 °C under an inert argon atmosphere.

  • Acid Addition: Slowly add 10 equivalents of 4M HCl in anhydrous dioxane dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. Watch for the formation of a dense white precipitate.

  • Workup: Once precipitation is complete (validate via TLC of the supernatant), add anhydrous diethyl ether to fully crash out the salt.

  • Isolation: Filter the precipitate under a nitrogen blanket and wash extensively with cold diethyl ether to remove isobutylene byproducts and residual dioxane. Dry under high vacuum.

Protocol B: Anhydrous TFA with Silane Scavengers (Alternative Method)

If your substrate is insoluble in dioxane, you must use TFA. However, you must engineer the cocktail to trap the tert-butyl cation faster than it can attack the benzoxazole ring[2][5].

Self-Validating Mechanism: By tracking the reaction via LC-MS, the absence of the +56 Da peak validates that the TIPS/Anisole cocktail has successfully outcompeted the substrate for the tert-butyl cation. The subsequent ether precipitation step provides physical validation, as the non-polar organic impurities (including alkylated anisole and silane byproducts) remain soluble, leaving only the pure product TFA salt.

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a fresh, strictly anhydrous cocktail of 50% TFA, 45% Dichloromethane (DCM), 2.5% TIPS, and 2.5% Anisole (v/v)[2][5].

  • Substrate Addition: Dissolve the substrate in the cocktail at 0 °C (10 mL of cocktail per gram of substrate).

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Monitoring: Pull a 5 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Confirm the disappearance of the starting material and the absence of the +56 Da alkylation peak.

  • Concentration: Evaporate the DCM and excess TFA under reduced pressure (do not exceed 30 °C to protect the heterocycle).

  • Precipitation: Triturate the resulting oil with ice-cold diethyl ether to precipitate the (2-methyl-1,3-benzoxazol-5-yl)methanamine trifluoroacetate salt. Filter and dry.

Step-by-step troubleshooting workflow for anhydrous Boc deprotection.

References

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ACS Publications. URL:[Link]

  • Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. ACS Publications. URL:[Link]

  • A Coherent Approach for Interrogating Polybenzoxazole Fibers for Residual Phosphoric Acid. National Institute of Standards and Technology (NIST). URL:[Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL:[Link]

Sources

Optimization

HPLC purification methods for tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate

Welcome to the Technical Support Center for Chromatographic Methodologies. As Senior Application Scientists, we understand that isolating functionalized heterocycles requires balancing column chemistry with molecular sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Methodologies. As Senior Application Scientists, we understand that isolating functionalized heterocycles requires balancing column chemistry with molecular stability.

The purification of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate presents a classic chromatographic paradox: you must resolve a moderately hydrophobic, weakly basic benzoxazole core without compromising its highly acid-sensitive tert-butoxycarbonyl (Boc) protecting group[1].

This guide is designed to move beyond basic protocol lists. Here, we explore the chemical causality behind peak distortions and degradation events, providing you with self-validating workflows to ensure high-yield, high-purity recovery.

Core Diagnostic Workflow

Before adjusting your pumps or swapping columns, consult the diagnostic logic tree below. This workflow isolates the three most common failure modes encountered when purifying Boc-protected benzoxazoles: acid-catalyzed cleavage, silanol-induced tailing, and intermediate co-elution.

HPLC_Workflow Start Crude Mixture: Boc-Benzoxazole Derivative Analyze Initial LC-MS Analysis Start->Analyze Decision Evaluate Chromatogram Analyze->Decision Tailing Issue: Peak Tailing Decision->Tailing Degradation Issue: -100 Da Mass (Boc Cleavage) Decision->Degradation Resolution Issue: Co-elution Decision->Resolution Success Optimized Prep-HPLC Method (>95% Purity) Decision->Success Clean Peak FixTailing Action: Use End-Capped C18 or Basic pH Buffer Tailing->FixTailing FixDegradation Action: Switch from TFA to 0.1% Formic Acid Degradation->FixDegradation FixResolution Action: Flatten Gradient (e.g., 2% B/min) Resolution->FixResolution FixTailing->Analyze FixDegradation->Analyze FixResolution->Analyze

Fig 1. Diagnostic workflow for troubleshooting Boc-protected benzoxazole HPLC purification.

Self-Validating Purification Protocol

To prevent the loss of the Boc group while maintaining sharp peak symmetry, follow this optimized Preparative RP-HPLC methodology. This protocol includes built-in validation checks so you can verify success at each critical juncture.

Phase 1: Sample Preparation & Matrix Normalization

  • Dissolution: Dissolve the crude reaction mixture in an aprotic, MS-compatible solvent (e.g., pure Dimethyl Sulfoxide (DMSO) or Acetonitrile). Do not use unbuffered aqueous acids, as prolonged exposure in the sample vial will initiate Boc cleavage[2].

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Inject 1 µL of the filtrate onto your analytical LC-MS. If the system backpressure exceeds the baseline by >10%, particulate matter is still present. Re-filter or centrifuge at 10,000 x g for 5 minutes.

Phase 2: Preparative HPLC Execution 3. Column Selection: Install a heavily end-capped or hybrid-silica C18 preparative column (e.g., 150 x 21.2 mm, 5 µm particle size). These columns suppress secondary interactions with the basic benzoxazole nitrogen[3]. 4. Mobile Phase Setup:

  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid (FA). (Do NOT use Trifluoroacetic Acid).

  • Solvent B: LC-MS Grade Acetonitrile (ACN) + 0.1% FA.

  • Gradient Elution:

    • 0–2 min: Isocratic hold at 20% B. This washes out highly polar reaction byproducts (e.g., unreacted 2-amino-4-bromophenol precursors)[1].

    • 2–15 min: Linear gradient from 20% B to 80% B.

    • 15–17 min: Column wash at 100% B.

    • Self-Validation Check: Monitor UV absorbance at 230 nm and 280 nm (the characteristic absorption bands of the benzoxazole core)[4]. The target carbamate typically elutes between 50–65% B.

Phase 3: Fraction Recovery & Boc Preservation 6. Fraction Analysis: Immediately analyze collected fractions by analytical LC-MS to confirm the presence of the exact mass [M+H]+ parent ion. 7. Concentration (Critical Step): Pool pure fractions (>95% purity). Remove ACN via rotary evaporation with the water bath set strictly to ≤30°C .

  • Self-Validation Check: If the bath temperature exceeds 30°C, the concentration of Formic Acid in the shrinking droplet will spike, risking thermal-acidic Boc deprotection. Lyophilize the remaining aqueous layer to yield the final powder.

Quantitative Method Parameters: Mobile Phase Additive Comparison

Selecting the right mobile phase additive is a balancing act between chromatographic resolution and chemical stability. Use the table below to justify your solvent choices based on your specific synthesis constraints.

Mobile Phase AdditivepH RangeBoc Stability (On-Column)Boc Stability (During Concentration)Benzoxazole Peak ShapeVolatility for Lyophilization
0.1% TFA ~2.0ModeratePoor (High risk of cleavage)ExcellentExcellent
0.1% Formic Acid ~2.7ExcellentGood (Requires <30°C drying)GoodExcellent
10 mM NH₄OAc ~6.8ExcellentExcellentModerate to GoodGood (Sublimes)
0.1% NH₄OH ~10.0ExcellentExcellentExcellent (Ion suppressed)Excellent

Note: If utilizing 0.1% NH₄OH (pH 10), ensure your C18 column utilizes hybrid-silica technology designed to withstand alkaline conditions to prevent stationary phase dissolution.

Troubleshooting FAQs

Q: My mass spectrometry data shows a massive impurity peak at exactly -100 Da relative to my target mass. What went wrong? A: The loss of exactly 100 Da (C₅H₈O₂) is the chemical hallmark of tert-butoxycarbonyl (Boc) group cleavage, yielding the free amine (2-methyl-1,3-benzoxazol-5-yl)methanamine[1][2]. This is an acid-catalyzed degradation event. While standard HPLC methods often use 0.1% Trifluoroacetic Acid (TFA) to sharpen peaks, the concentration of TFA spikes exponentially as fractions are evaporated in the rotovap, driving the pH down and stripping the protecting group. Solution: Eliminate TFA from your workflow entirely. Switch to 0.1% Formic Acid or a volatile neutral buffer like 10 mM Ammonium Acetate.

Q: My chromatogram shows severe peak tailing for the target compound, making fraction collection inefficient. How can I sharpen the peak? A: The nitrogen atom within the benzoxazole ring is weakly basic. In an unbuffered or poorly buffered mobile phase, this nitrogen interacts non-covalently with residual, unreacted silanol groups (-Si-OH) on the silica stationary phase, causing the molecule to "drag" and tail through the column[3]. Solution: You must outcompete these interactions. Either increase the ionic strength of your mobile phase using 10 mM Ammonium Formate (the buffer cations will occupy the silanol binding sites), or switch to a heavily end-capped column where the silanol activity is chemically blocked.

Q: I am struggling to resolve my final product from the uncyclized amide intermediate. What is the best chromatographic strategy? A: The synthesis of benzoxazoles often involves the cyclization of an intermediate amide via Mitsunobu conditions or acid catalysis[1]. The uncyclized amide and the cyclized benzoxazole share nearly identical molecular weights and polarities, leading to co-elution on steep gradients. Solution: Decrease the slope of your gradient. Instead of a standard 5% B/min ramp, utilize a shallow gradient of 1–2% B/min across the critical elution window (typically 40–60% ACN). If co-elution persists, switch from a C18 column to a Phenyl-Hexyl stationary phase; the rigid, aromatic benzoxazole core will interact differently via π-π stacking than the flexible uncyclized amide, providing orthogonal separation.

References

  • Title: 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2)
  • Source: PubMed Central (NIH)
  • Title: Heteroaryl derivatives of suvorexant as OX1R selective PET ligand candidates Source: ChemRxiv URL
  • Source: The Royal Society of Chemistry (RSC)

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Stability Guide for tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers, analytical chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers, analytical chemists, and drug development professionals. Working with tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate presents unique storage challenges due to its dual structural vulnerabilities: an acid-labile tert-butyloxycarbonyl (Boc) protected amine and a moisture-sensitive benzoxazole core.

Rather than simply providing a list of storage temperatures, this guide explores the thermodynamic and kinetic causality behind the compound's degradation. By understanding the "why," you can implement the self-validating protocols detailed below to guarantee the integrity of your batches.

Section 1: Core Degradation Mechanisms (The "Why")

Q: Why does my batch of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate degrade during long-term storage?

A: The degradation of this compound is not random; it is driven by two highly predictable chemical pathways triggered by environmental stress (specifically, acidic moisture and thermal energy):

  • Acid-Catalyzed Boc Cleavage: The Boc group is highly susceptible to acid-catalyzed deprotection. If the compound is exposed to trace acidic impurities in solvents, ambient CO2-derived carbonic acid, or acidic glass surfaces, the carbamate carbonyl oxygen becomes protonated[1]. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate[2]. The carbamic acid is highly unstable and rapidly decarboxylates, releasing CO2 gas and leaving behind the free amine, (2-Methyl-1,3-benzoxazol-5-yl)methanamine[2].

  • Hydrolytic Benzoxazole Ring Opening: The benzoxazole core possesses lower aromatic stability compared to other heterocycles like imidazoles or thiazoles, making it highly susceptible to ring cleavage under aqueous conditions[3]. Under hydrolytic stress (driven by atmospheric moisture), the oxazole ring undergoes hydrolysis to form an acyclic acetamidophenol derivative[3].

Degradation A tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl) methylcarbamate B Environmental Stress (Acidic Moisture / Heat) A->B Exposure C Boc Cleavage (Loss of Isobutylene + CO2) B->C H+ Catalysis E Benzoxazole Ring Opening (Hydrolysis) B->E H2O Nucleophilic Attack D Free Amine Derivative (Degradant 1) C->D F Acetamidophenol Derivative (Degradant 2) E->F

Fig 1. Mechanistic degradation pathways of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate.

Section 2: Analytical Detection & Quality Control

Q: How can I quantitatively detect and differentiate these degradation pathways in my stored batches?

A: A robust Quality Control (QC) system must be self-validating. You cannot rely on visual inspection alone. Routine analysis using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (1H NMR) is mandatory.

Because the free amine and the ring-opened degradants are significantly more polar than the intact parent compound, they will elute much earlier on a reverse-phase C18 column.

Table 1: Quantitative Analytical Markers for Degradation Tracking

Analytical MethodTarget Compound (Intact)Degradant 1 (Free Amine)Degradant 2 (Ring-Opened)
HPLC Retention Time (C18, H2O/MeCN Gradient)~8.5 min (Non-polar)~4.2 min (Highly polar)~3.8 min (Highly polar)
LC-MS (m/z, [M+H]+)263.1163.1281.1
1H NMR (CDCl3, δ ppm)1.45 (s, 9H, Boc group)Absent Boc signalDisrupted aromatic pattern

Section 3: Optimal Storage Protocols

Q: What is the exact step-by-step methodology for long-term storage to prevent degradation?

A: To arrest both Boc cleavage and hydrolytic ring-opening, the compound must be entirely isolated from atmospheric moisture, acidic vapors, and thermal energy. Follow this field-proven methodology to ensure multi-year stability.

Workflow Start Receive Compound Batch QC Initial QC (HPLC/NMR) Purity > 98% Start->QC Aliquot Aliquot into Amber Vials (Minimize freeze-thaw) QC->Aliquot Purge Purge with Argon/N2 (Displace Moisture/O2) Aliquot->Purge Seal Seal with PTFE Septa & Parafilm Purge->Seal Store Store at -20°C inside a Desiccator Seal->Store

Fig 2. Step-by-step workflow for the optimal long-term storage of Boc-protected benzoxazoles.

Step-by-Step Long-Term Storage Methodology:
  • Baseline QC Verification: Before storage, verify the purity of the batch via HPLC and 1H NMR to ensure no pre-existing free amine or hydrolyzed degradants are present.

  • Strategic Aliquoting: Divide the bulk powder into single-use or limited-use aliquots using amber glass vials. Causality: This prevents repeated exposure of the master batch to atmospheric moisture during freeze-thaw cycles, which accelerates hydrolysis.

  • Inert Gas Purging: Gently purge each vial with dry Argon or Nitrogen gas for 10–15 seconds. Causality: Argon displaces ambient air, removing the atmospheric moisture required for benzoxazole hydrolysis and the CO2 that can form trace carbonic acid.

  • Hermetic Sealing: Cap the vials immediately using PTFE-lined septa, followed by wrapping the cap perimeter with Parafilm.

  • Deep Freeze Storage: Store the sealed vials at -20°C within a secondary container filled with active desiccant (e.g., Drierite). Causality: According to the Arrhenius equation, lowering the temperature to -20°C exponentially decreases the kinetic rate constant of both the Boc deprotection and ring-opening reactions.

Section 4: Forced Degradation & Stability Testing

Q: How do I validate the stability of this compound for regulatory submissions or formulation development?

A: If you are utilizing this compound in drug development, stability testing must align with the International Council for Harmonisation (ICH) Q1A guidelines[4][5]. A forced degradation study will empirically establish the intrinsic stability characteristics of the molecule and validate your analytical methods.

Step-by-Step Forced Degradation Protocol (ICH Q1A Aligned):
  • Hydrolytic Stress (Acid/Base):

    • Acidic: Dissolve the compound in a 50:50 mixture of Acetonitrile and 0.1 N HCl. Incubate at 40°C for 24 hours. (Expect rapid Boc cleavage[1]).

    • Basic: Dissolve in a 50:50 mixture of Acetonitrile and 0.1 N NaOH. Incubate at 40°C for 24 hours. (Expect benzoxazole ring opening[3]).

  • Thermal Stress: Place the solid compound in a controlled environmental chamber at 60°C and 75% Relative Humidity (RH) for 7 to 14 days.

  • Oxidative Stress: Expose a solution of the compound to 3% Hydrogen Peroxide (H2O2) at room temperature for 24 hours.

  • Photolytic Stress (ICH Q1B): Expose the compound to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light.

  • Data Evaluation: Neutralize all solutions, dilute to a standard concentration, and analyze via LC-MS. Quantify the decrease in the parent compound and map the formation kinetics of the degradants to prove your HPLC method is "stability-indicating"[5].

References
  • Chemistry Steps. "Boc Protecting Group for Amines." Available at:[Link][1]

  • U.S. Food and Drug Administration (FDA). "Q1 Stability Testing of Drug Substances and Drug Products." Available at:[Link][4]

  • BioBoston Consulting. "A Deep Dive into ICH Stability Guidelines (Q1A-Q1F)." Available at:[Link][5]

Sources

Optimization

Technical Support Center: Troubleshooting tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate Workflows

Welcome to the technical support center for tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate (CAS: 903556-81-0). This versatile building block is widely utilized in the synthesis of kinase inhibitors, orexin rece...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate (CAS: 903556-81-0). This versatile building block is widely utilized in the synthesis of kinase inhibitors, orexin receptor antagonists, and other complex neuroactive compounds. However, its structural duality—a robust yet acid-sensitive benzoxazole core coupled with a Boc-protected benzylic amine—often leads to low conversion rates or unexpected degradation if reaction conditions are not strictly controlled.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to optimize your workflows.

Part 1: Mechanistic Vulnerabilities (The "Why")

The primary cause of low conversion or yield loss with this compound is the competitive cleavage of the benzoxazole ring during Boc deprotection. Benzoxazoles are susceptible to acid-catalyzed hydrolysis. Under aqueous acidic conditions, nucleophilic attack by water on the protonated carbiminyl bond leads to C–O ring fission, yielding an o -aminophenol byproduct[1]. Consequently, standard aqueous acidic conditions will destroy the starting material.

Furthermore, when utilizing the Boc-carbamate as a nucleophile (e.g., N-alkylation), the delocalization of the nitrogen lone pair into the carbonyl group significantly reduces its reactivity, requiring optimized basic conditions to prevent stalled reactions.

Part 2: Troubleshooting FAQs

Q1: I am trying to remove the Boc group using TFA/DCM, but my LC-MS shows a mass corresponding to the ring-opened o -aminophenol instead of the desired primary amine. How do I fix this? A: Your trifluoroacetic acid (TFA) or dichloromethane (DCM) is likely wet. The benzoxazole ring is stable to anhydrous acids but highly susceptible to hydrolysis in the presence of water[1]. Switch to strictly anhydrous TFA and anhydrous DCM. Alternatively, use 4.0 M HCl in anhydrous ethyl acetate, which has been shown to provide rapid, clean deprotection of benzoxazole-containing intermediates without ring degradation[2].

Q2: My N-alkylation of the Boc-carbamate using NaH and an alkyl halide is stalling at 30% conversion. What is the limiting factor? A: Boc-carbamates are relatively poor nucleophiles. If conversion is low, the issue is often related to the base, solvent moisture, or electrophile sterics. Ensure your DMF or THF is strictly anhydrous, as moisture will rapidly consume the NaH. If the alkyl halide is sterically hindered, add a catalytic amount of tetrabutylammonium iodide (TBAI) to accelerate the reaction via an in situ Finkelstein reaction.

Q3: During the workup of the free amine, my product seems to degrade or polymerize. How should I isolate it? A: The free amine, (2-methyl-1,3-benzoxazol-5-yl)methanamine, is highly reactive. If left as a free base in solution—especially exposed to air or light—it can undergo oxidative degradation. It is highly recommended to isolate the product as its hydrochloride or trifluoroacetate salt[3]. If the free base is required for the next coupling step, generate it in situ using a non-nucleophilic base (e.g., DIPEA) immediately prior to adding your electrophile.

Part 3: Standardized Experimental Protocols

Protocol A: Anhydrous Boc Deprotection (Preserving the Benzoxazole Core)

Self-Validating Mechanism: By utilizing a carbocation scavenger (TIPS) and strictly anhydrous conditions, this protocol prevents both aqueous ring-opening and benzylic side reactions.

  • Preparation: Dissolve tert-butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate (1.0 eq) in anhydrous DCM (0.1 M concentration) under an argon atmosphere.

  • Scavenger Addition: Add triisopropylsilane (TIPS) (0.1 eq) to scavenge tert-butyl cations.

  • Acidification: Cool the mixture to 0 °C using an ice bath. Dropwise, add anhydrous TFA to achieve a 20% v/v TFA/DCM solution[3].

  • Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC (typically complete in 2–3 hours).

  • Isolation: Concentrate the reaction mixture under reduced pressure (do not heat above 30 °C to prevent thermal degradation).

  • Purification: Triturate the resulting residue with cold anhydrous diethyl ether to precipitate the pure TFA salt of the amine. Filter and dry under high vacuum.

Protocol B: N-Alkylation of the Boc-Carbamate

Self-Validating Mechanism: The inclusion of a 5% LiCl wash during workup ensures complete removal of DMF, which otherwise artificially inflates yields and interferes with subsequent analytical validation.

  • Deprotonation: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.2 M) under argon. Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (1.5 eq). If using an alkyl chloride or bromide, add TBAI (0.1 eq) as a catalyst.

  • Propagation: Warm to room temperature and stir for 4–12 hours.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl (carefully, at 0 °C) and extract with EtOAc.

  • Workup: Wash the organic layer with 5% aqueous LiCl (3x) to remove residual DMF, dry over Na₂SO₄, and concentrate.

Part 4: Quantitative Data

Table 1: Impact of Reaction Conditions on Boc Deprotection Conversion

Acid SystemSolventAdditiveConversion to ProductByproduct (Ring-Opened)Recommendation
20% TFAWet DCMNone45%55%Avoid
20% TFAAnhydrous DCMTIPS>95%<2%Standard Protocol
4.0 M HClAnhydrous EtOAcNone>98%<1%Highly Recommended
2.0 M HClAqueous MethanolNone10%90%Avoid

Part 5: Visualizations

Pathway SM Boc-Protected Benzoxazole Amine Anhydrous Anhydrous Acid (TFA/DCM or HCl/EtOAc) SM->Anhydrous Dry conditions Aqueous Aqueous Acid (Wet TFA or HCl/H2O) SM->Aqueous Moisture present Product Desired Product: Free Amine Salt Anhydrous->Product Clean Deprotection Degradation Degradation: o-Aminophenol (Ring Cleavage) Aqueous->Degradation Hydrolysis

Mechanistic pathway of Boc deprotection vs. acid-catalyzed benzoxazole ring hydrolysis.

Troubleshooting Start Low Conversion Rate Observed ReactionType Which Reaction? Start->ReactionType Deprotection Boc Deprotection ReactionType->Deprotection Alkylation N-Alkylation ReactionType->Alkylation CheckWater Is the product ring-opened? Deprotection->CheckWater CheckTime Incomplete deprotection? Deprotection->CheckTime CheckBase Is starting material unreacted? Alkylation->CheckBase CheckElec Is electrophile unreactive? Alkylation->CheckElec FixWater Use strictly anhydrous acid & solvents CheckWater->FixWater Yes (Degradation) FixTime Increase acid eq. or use 4M HCl/EtOAc CheckTime->FixTime Yes (Stalled) FixBase Check NaH quality, ensure dry DMF CheckBase->FixBase Yes FixElec Add 0.1 eq TBAI as catalyst CheckElec->FixElec Yes

Troubleshooting logic tree for resolving low conversion rates in benzoxazole workflows.

References

  • Title: Studies in heterocyclic chemistry. Part IV.
  • Title: 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2)
  • Title: Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography Source: RSC Publishing URL

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide: tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate vs. Fmoc-Protected Analogs

Executive Summary For researchers and drug development professionals synthesizing peptidomimetics or small-molecule libraries, the selection of the correct amine protecting group is a critical decision that dictates down...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals synthesizing peptidomimetics or small-molecule libraries, the selection of the correct amine protecting group is a critical decision that dictates downstream synthetic strategy. The (2-methyl-1,3-benzoxazol-5-yl)methanamine scaffold is a privileged building block, frequently utilized as a rigid spacer, a fluorescent probe, and an amide bond bioisostere to enhance metabolic stability[1].

This guide provides an objective, data-driven comparison between the two primary protected forms of this building block: tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate (the Boc-protected analog) and its Fmoc-protected counterpart . By analyzing their mechanistic divergence, chemical stability, and experimental workflows, this guide will facilitate an informed selection for your specific synthetic pipeline.

Core Chemistry & Orthogonality: Mechanistic Divergence

The fundamental distinction between the Boc and Fmoc analogs lies in the nature of the carbamate protecting group and the conditions required for its removal. This difference dictates the entire synthetic strategy, including side-chain protection and final cleavage conditions[2].

The Boc Strategy (Acid-Labile)

The tert-butyloxycarbonyl (Boc) group relies on differential acid lability. Deprotection is achieved using a moderate acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Because the final cleavage of the synthesized molecule from a solid support (or global deprotection of side chains) requires a dangerously strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), the Boc strategy is not fully orthogonal[2]. While the 2-methylbenzoxazole ring is generally stable to TFA, prolonged exposure to HF can be overly harsh for complex, multi-functionalized derivatives.

The Fmoc Strategy (Base-Labile)

The 9-fluorenylmethoxycarbonyl (Fmoc) group offers a fully orthogonal system. The Fmoc group is stable under acidic conditions but is rapidly cleaved by mild bases, typically 20% piperidine in dimethylformamide (DMF)[2]. Because the final cleavage utilizes TFA rather than HF, this approach is significantly milder. The benzoxazole moiety demonstrates excellent stability under standard piperidine deprotection conditions, making the Fmoc analog highly suitable for modern solid-phase peptide synthesis (SPPS)[3].

SPPS_Workflow Start Protected Benzoxazole Amine Scaffold Boc Boc-Protected Analog (tert-Butyl carbamate) Start->Boc Fmoc Fmoc-Protected Analog (9-Fluorenylmethyl carbamate) Start->Fmoc DeprotectBoc Cleavage: 50% TFA in DCM (Acidic Conditions) Boc->DeprotectBoc DeprotectFmoc Cleavage: 20% Piperidine in DMF (Basic Conditions) Fmoc->DeprotectFmoc Intermediate Free Amine Ready for Coupling (2-Methyl-1,3-benzoxazol-5-yl)methanamine DeprotectBoc->Intermediate DeprotectFmoc->Intermediate

Workflow for Boc vs. Fmoc deprotection of the benzoxazole building block.

Comparative Performance Data

To objectively evaluate which analog is best suited for your workflow, the following table summarizes the quantitative and qualitative performance data of both protection strategies.

ParameterBoc-(2-Methyl-1,3-benzoxazol-5-yl)methanamineFmoc-(2-Methyl-1,3-benzoxazol-5-yl)methanamine
Deprotection Reagent 50% TFA in DCM20% Piperidine in DMF
Cleavage Mechanism Acidolysis (tert-butyl cation generation)Base-catalyzed β-elimination
Byproducts Isobutylene, CO₂ (Volatile)Dibenzofulvene-piperidine adduct, CO₂
Benzoxazole Ring Stability High (under TFA); Moderate (under HF)High (Stable to piperidine and final TFA cleavage)
System Orthogonality Partial (requires differential acid lability)Full (Base deprotection / Acid cleavage)
In Situ Neutralization Required (Amine is generated as a TFA salt)Not required (Amine is generated as a free base)
Typical Coupling Yield >95% (with optimized in situ neutralization)>95% (Standard HBTU/DIPEA protocols)

Experimental Methodologies

The following protocols outline the self-validating workflows for utilizing both analogs. The causality behind each step is explicitly detailed to ensure experimental trustworthiness and high yields.

Protocol A: Fmoc Deprotection and Coupling Workflow

This protocol is ideal for standard automated or manual SPPS, leveraging the mild conditions of the Fmoc strategy[4].

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

    • Causality: This ensures the polymer matrix is fully expanded, maximizing reagent access to reactive sites and preventing incomplete deprotection.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Causality: Piperidine acts as a mild base to abstract the acidic proton on the fluorenyl ring, initiating β-elimination. The secondary amine simultaneously scavenges the highly reactive dibenzofulvene byproduct, preventing it from re-alkylating the newly liberated benzoxazole amine[4].

  • Washing: Wash the resin extensively with DMF (6 x 1 min).

    • Causality: Complete removal of residual piperidine is critical; otherwise, it will act as a nucleophile and cap the incoming activated carboxylic acid in the next step.

  • Coupling: Pre-activate the incoming carboxylic acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 3 minutes, then add to the resin. React for 1 hour.

    • Causality: HBTU forms a highly reactive OBt ester. DIPEA neutralizes the system to drive the amidation forward without degrading the base-stable benzoxazole scaffold.

Protocol B: Boc Deprotection and Coupling Workflow

This protocol is preferred when synthesizing highly aggregation-prone sequences where in situ neutralization is required to maintain high coupling efficiency.

  • Boc Deprotection: Treat the resin-bound Boc-benzoxazole derivative with 50% TFA in DCM (1 x 5 min, 1 x 20 min).

    • Causality: The strong acid protonates the carbamate oxygen, leading to the expulsion of volatile isobutylene and CO₂, leaving the amine as a protonated TFA salt.

  • Washing: Wash rapidly with DCM (3 x 1 min) followed by DMF (3 x 1 min).

    • Causality: DCM removes excess TFA. Transitioning to DMF prepares the resin for the polar coupling environment.

  • In Situ Neutralization & Coupling: Add the pre-activated incoming amino acid (activated with HATU/DIPEA) directly to the un-neutralized resin.

    • Causality: Because the benzoxazole amine is a TFA salt, adding a highly activated ester alongside a bulk excess of DIPEA neutralizes the amine in situ at the exact moment of coupling. This prevents the free amine from aggregating or forming secondary structures, which is a major advantage of the Boc strategy for difficult sequences.

Mechanism_Pathways BocNode Boc Group TFA TFA (H+) BocNode->TFA Acidolysis Isobutylene Isobutylene + CO2 (Volatile) TFA->Isobutylene Decarboxylation FmocNode Fmoc Group Pip Piperidine FmocNode->Pip Base Elimination Dibenzo Dibenzofulvene Adduct + CO2 (Scavenged) Pip->Dibenzo Adduct Formation

Mechanistic cleavage pathways for Boc and Fmoc protecting groups.

Selection Guide & Conclusion

The choice between tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate and its Fmoc analog should be dictated by the overarching synthetic environment:

  • Choose the Fmoc Analog if your synthesis involves acid-sensitive modifications (e.g., glycosylation, phosphorylation), if you wish to avoid the use of highly toxic HF gas, or if you are utilizing standard automated peptide synthesizers. The Fmoc strategy's full orthogonality makes it the modern standard for most applications[2].

  • Choose the Boc Analog if you are synthesizing exceptionally long or aggregation-prone sequences where the in situ neutralization protocol is necessary to maintain coupling efficiency, or if your target molecule contains base-sensitive moieties that cannot tolerate repeated piperidine exposure.

Both building blocks reliably deliver the highly valuable benzoxazole bioisostere into target molecules, provided the mechanistic causality of their respective deprotection environments is respected.

References

  • Solid-phase peptide synthesis - Digital CSIC Digital CSIC [Link]

  • Advances in Fmoc solid-phase peptide synthesis Semantic Scholar[Link]

  • On-Resin Synthesis of Linear Aryl Thioether Containing Peptides and in-Solution Cyclization via Cysteine SNAr Reaction Organic Letters - ACS Publications [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes PMC - NIH [Link]

Sources

Comparative

Comparative Reactivity Guide: tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate vs. Benzothiazole Analogs

As a Senior Application Scientist, I frequently observe researchers treating benzoxazoles and benzothiazoles as interchangeable scaffolds during analog synthesis. However, substituting sulfur for oxygen fundamentally alt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers treating benzoxazoles and benzothiazoles as interchangeable scaffolds during analog synthesis. However, substituting sulfur for oxygen fundamentally alters the electronic distribution, electrophilicity, and hydrolytic stability of the heterocyclic core. This guide evaluates the reactivity of tert-butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate against its benzothiazole counterpart, providing researchers with causality-driven, self-validating protocols to navigate their distinct chemical behaviors.

Structural & Electronic Foundations

The primary divergence in reactivity between these two scaffolds originates at the position 1 heteroatom. Oxygen is highly electronegative (Pauling scale 3.44) compared to sulfur (2.58). In the benzoxazole system, this electronegativity heavily polarizes the C=N bond, rendering the C2 position highly electrophilic. Conversely, sulfur's larger atomic radius and polarizability provide greater resonance stabilization to the benzothiazole core, making it significantly more robust against nucleophilic attack.

Interestingly, thermodynamic studies show that 1 into constituent elements than their sulfur analogs[1]. However, in solution-phase synthetic chemistry, their kinetic susceptibility to nucleophiles dictates their behavior.

Comparative Reactivity Profiles

A. Hydrolytic Stability & Ring-Opening Dynamics When subjected to acidic or basic aqueous conditions, benzoxazoles are notoriously prone to hydrolysis. Protonation of the nitrogen atom further activates the C2 position, leading to nucleophilic attack by water. As detailed in 2, this forms a 2-hydroxy-benzoxazoline intermediate that rapidly collapses via C-O bond fission to yield 2-acetamidophenol degradation products[2]. Benzothiazoles, lacking this extreme C2 electrophilicity, remain intact under identical conditions.

B. C2-Methyl Functionalization Both scaffolds feature an acidic C2-methyl group, allowing for Knoevenagel and aldol-type condensations. The pKa of the C2-methyl protons is slightly lower in benzoxazoles due to the stronger inductive electron withdrawal by oxygen. This allows for milder base-catalyzed functionalization, a critical feature when designing 3[3].

C. Boc-Deprotection Vulnerabilities For tert-butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate, the standard Boc deprotection (TFA/CH 2​ Cl 2​ ) poses a severe risk. If trace water is present, the acidic environment catalyzes the aforementioned C-O fission. The benzothiazole analog can be deprotected using standard aqueous or hygroscopic acids without core degradation.

Quantitative Reactivity Comparison
Parametertert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamateBenzothiazole Analog
Heteroatom Electronegativity 3.44 (Oxygen)2.58 (Sulfur)
C2 Electrophilicity High (Highly polarized C=N bond)Low-Moderate
Hydrolytic Stability (Aqueous Acid) Low (Prone to C-O fission)High (Core remains intact)
C2-Methyl Acidity (pKa in DMSO) ~14.5 (More acidic)~15.0 (Less acidic)
Enthalpy of Formation (Gas Phase) Lower tendency to decomposeHigher tendency to decompose
Optimal Boc Deprotection 4M HCl in Anhydrous DioxaneTFA in DCM or Aqueous HCl
Mechanistic Workflow: Divergent Deprotection Pathways

Mechanism N1 Boc-Amine Benzoxazole (Protonated Core) N2 Aqueous Acid (H2O Present) N1->N2 N3 Anhydrous Acid (HCl/Dioxane) N1->N3 N4 2-Hydroxy-benzoxazoline Intermediate N2->N4 Nucleophilic Attack at C2 N7 Isobutylene + CO2 Release N3->N7 Chemoselective Boc Cleavage N5 C-O Fission (Ring Opening) N4->N5 Collapse N6 2-Acetamidophenol Derivative (Byproduct) N5->N6 N8 Intact 5-Aminomethyl Benzoxazole N7->N8

Mechanistic pathways of benzoxazole Boc-deprotection under aqueous vs. anhydrous conditions.

Self-Validating Experimental Protocols
Protocol 1: Chemoselective Boc Deprotection of the Benzoxazole
  • Objective: Remove the carbamate protecting group without triggering C-O fission of the sensitive benzoxazole core.

  • Causality: We utilize 4M HCl in anhydrous dioxane rather than TFA. TFA is highly hygroscopic and often introduces trace water, which attacks the protonated C2 position. Dioxane acts as a stabilizing coordinating solvent for HCl, maintaining a strictly anhydrous environment that kinetically favors Boc cleavage over ring-opening.

  • Step-by-Step Methodology:

    • Flame-dry a 50 mL round-bottom flask and purge with inert Argon.

    • Dissolve tert-butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate (1.0 mmol) in 5.0 mL of anhydrous 1,4-dioxane.

    • Cool the solution to 0 °C using an ice bath to minimize the kinetic energy available for side reactions.

    • Dropwise, add 5.0 mL of 4M HCl in dioxane.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

    • Concentrate under reduced pressure and triturate with anhydrous diethyl ether to precipitate the hydrochloride salt.

  • Self-Validation Checkpoint: Analyze the crude solid via LC-MS. The desired intact product will show an [M+H]+ of 163.1 m/z. If the system was contaminated with moisture, a peak at 181.1 m/z will appear, indicating the formation of the ring-opened 2-acetamido-4-(aminomethyl)phenol byproduct.

Protocol 2: C2-Methyl Aldol-Type Condensation
  • Objective: Functionalize the C2-methyl group via condensation with benzaldehyde.

  • Causality: We employ piperidine as a base with a Dean-Stark apparatus. Piperidine is nucleophilic enough to form a reactive enamine intermediate with the aldehyde, while acting as a mild base to deprotonate the C2-methyl group. The Dean-Stark trap continuously removes water, driving the equilibrium toward the styryl product and protecting the benzoxazole from base-catalyzed hydrolysis.

  • Step-by-Step Methodology:

    • In a 100 mL flask equipped with a Dean-Stark trap, combine the deprotected benzoxazole (1.0 mmol) and benzaldehyde (1.1 mmol) in 20 mL of toluene.

    • Add piperidine (0.2 mmol) and glacial acetic acid (0.2 mmol) to form the catalytic acetate salt.

    • Reflux the mixture at 110 °C for 12 hours, continuously removing the azeotroped water.

    • Cool to room temperature, wash with saturated NaHCO 3​ , and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate. Purify via silica gel chromatography.

  • Self-Validation Checkpoint: Evaluate the product using 1 H NMR. The success of the condensation is definitively confirmed by the disappearance of the sharp 3H singlet at ~2.6 ppm (C2-methyl) and the emergence of two vinylic protons exhibiting a large coupling constant ( J≈16 Hz) around 7.0–7.8 ppm, indicative of a trans-alkene.

References
  • Effects of the functional groups amino and nitro on the reactivity of benzoxazoles and comparison with homologous benzothiazoles. Journal of Physical Organic Chemistry / ResearchGate. 1

  • Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. 2

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. 4

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. 3

Sources

Validation

HPLC-UV validation of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate purity

An Objective Guide to the HPLC-UV Validation for Purity Assessment of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate This guide presents a comprehensive, scientifically-grounded protocol for the validation of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the HPLC-UV Validation for Purity Assessment of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate

This guide presents a comprehensive, scientifically-grounded protocol for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for determining the purity of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate. Designed for researchers, scientists, and drug development professionals, this document provides not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical system. Furthermore, it offers a comparative analysis against alternative purity assessment techniques, supported by experimental insights.

Introduction: The Imperative for Rigorous Purity Validation

In pharmaceutical research and development, the purity of a chemical entity is a critical quality attribute that directly impacts its safety, efficacy, and stability. The subject of our study, tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate, is a molecule with potential applications where even trace impurities could lead to undesirable side reactions or misinterpretation of biological data. Therefore, a validated, reliable analytical method for purity determination is not merely a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse of purity analysis in the pharmaceutical industry. Its wide applicability, high resolving power, and quantitative accuracy make it an ideal choice for non-volatile and thermally labile compounds like our target carbamate derivative. This guide is structured to provide a complete workflow for the validation of such a method, adhering to the stringent standards set by the International Council for Harmonisation (ICH) guidelines.[1][2]

Analyte Profile: tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate

A foundational understanding of the analyte's physicochemical properties is paramount for developing a selective and robust HPLC method.

  • Structure:

    • The molecule contains a 1,3-benzoxazole ring system, which is an excellent chromophore, making UV detection highly suitable.

    • The tert-butylcarbamate group imparts a degree of lipophilicity.

  • Solubility: Based on analogous structures, the compound is expected to be moderately soluble in polar aprotic solvents like acetonitrile (ACN) and methanol (MeOH), and poorly soluble in water.[3] This dictates the choice of diluent for sample and standard preparation.

  • UV Absorbance: The benzoxazole moiety is expected to exhibit strong UV absorbance, likely in the range of 220-280 nm, providing a clear signal for detection.

HPLC-UV Method Development: A Rationale-Driven Approach

The development of this method was guided by the chemical nature of the analyte. The objective is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.

ParameterSelectionJustification
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase is ideal for retaining and separating moderately non-polar compounds like the target analyte. This is a standard choice for carbamate analysis.[4][5]
Mobile Phase Acetonitrile (ACN) and Water (Gradient Elution)A gradient of increasing ACN concentration allows for the elution of compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection Wavelength 254 nmThis wavelength is a common choice that provides good sensitivity for many aromatic and heterocyclic compounds without being overly sensitive to solvent cutoff effects. A full UV scan during method development would confirm the optimal wavelength.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improved peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion and column overloading.
Sample Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the solubility of the analyte while being compatible with the initial mobile phase conditions, preventing peak splitting or broadening.

Comprehensive Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following sections detail the experimental protocols based on ICH Q2(R2) guidelines.[1][6]

Validation_Parameters cluster_Quantitative Quantitative Capability cluster_Limits Sensitivity cluster_Reliability Reliability ACC Accuracy (Closeness to True Value) RANGE Range (Interval of Operation) ACC->RANGE Defines PREC Precision (Agreement Between Results) PREC->RANGE Defines LIN Linearity (Proportional Response) LIN->RANGE Defines LOD LOD (Can be Detected) LOQ LOQ (Can be Quantified) LOQ->RANGE Sets Lower Boundary SPEC Specificity (Measures Only Analyte) ROB Robustness (Resists Small Changes)

Sources

Comparative

A Comparative Benchmarking Guide to the Coupling Efficiency of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate Derivatives

Abstract In the landscape of medicinal chemistry and drug development, the construction of amide bonds is a cornerstone transformation. The efficiency of this coupling reaction directly impacts yield, purity, and the eco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry and drug development, the construction of amide bonds is a cornerstone transformation. The efficiency of this coupling reaction directly impacts yield, purity, and the economic viability of a synthetic route. This guide presents a comprehensive benchmark analysis of the coupling efficiency of the deprotected amine derived from tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate, a key building block featuring the privileged benzoxazole scaffold.[1][2] We objectively compare its performance against structurally similar amines when coupled with a model carboxylic acid using a panel of industry-standard coupling reagents. This analysis provides researchers with actionable data to guide reagent selection and optimize reaction conditions, thereby enhancing synthetic outcomes.

Introduction: The Criticality of Coupling Efficiency in Synthesis

The benzoxazole motif is a prominent heterocyclic scaffold found in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities.[1][2] As synthetic complexity increases, the formation of robust carbon-nitrogen bonds, particularly amides, becomes a frequent and critical step. The challenge in any peptide or amide coupling reaction is to efficiently activate a carboxylic acid for nucleophilic attack by an amine while minimizing side reactions and preserving stereochemical integrity.[3][4]

The choice of coupling reagent is paramount and can dramatically influence reaction kinetics, yield, and the profile of impurities. Reagents are broadly categorized into classes such as carbodiimides, phosphonium salts, and uronium/aminium salts, each with distinct mechanisms, advantages, and drawbacks.[3][5] This guide aims to deconstruct the performance of these reagents in the context of a specific, medicinally relevant benzoxazole-containing amine, providing a clear, data-driven framework for methodological selection.

Experimental Design & Rationale

To establish a robust benchmark, we designed a systematic study to evaluate the coupling efficiency of our target amine against two comparator amines. The experimental workflow is designed to isolate the performance of the coupling reagent as the primary variable.

Selected Amines for Comparison

The primary amine of interest is generated in situ via deprotection of the title compound. To understand the influence of the benzoxazole heterocycle on reactivity, we selected two comparators: a simple aromatic analogue and a different heterocyclic system.

  • Amine A (Target): (2-Methyl-1,3-benzoxazol-5-yl)methanamine - The deprotected form of our title compound, representing a key heterocyclic building block.

  • Amine B (Aromatic Analogue): Benzylamine - A standard, sterically unhindered benzylic amine to serve as a baseline.

  • Amine C (Heterocyclic Analogue): (Oxazol-2-yl)methanamine - An alternative heterocyclic amine to probe electronic effects.[6]

The Coupling Partners
  • Carboxylic Acid: N-Boc-glycine was selected as the model carboxylic acid due to its lack of a chiral center (eliminating racemization as a variable) and its common use in synthetic chemistry.

  • Coupling Reagents: We selected three best-in-class reagents representing the most common families:

    • HATU (Uronium Salt): Known for high efficiency, rapid kinetics, and low racemization rates.[7][8]

    • PyBOP (Phosphonium Salt): A highly effective reagent, particularly for hindered substrates, that avoids guanidinylation side reactions.[3][9]

    • EDC/HOBt (Carbodiimide): A cost-effective and widely used combination where EDC activates the acid and HOBt acts as an additive to suppress side reactions and minimize racemization.[10][9][11]

Experimental Workflow

The overall workflow follows a three-stage process: Boc deprotection, amide coupling under standardized conditions, and quantitative analysis of the reaction mixture.

G cluster_start Preparation cluster_process Reaction Sequence cluster_analysis Analysis Start tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate & Comparators Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Step 1 Coupling Amide Coupling Reaction (Amine + N-Boc-Glycine + Reagent) Deprotection->Coupling Step 2 (in situ use) Analysis Quantitative Analysis (HPLC / LC-MS) Coupling->Analysis Step 3 G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) Activated_Ester Activated Intermediate (e.g., OAt-Ester) Acid->Activated_Ester + Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Activated_Ester Product Amide Bond (R-CO-NH-R') Activated_Ester->Product Amine R'-NH₂ (Amine) Amine->Product + Nucleophilic Attack

Sources

Validation

Spectroscopic Comparison Guide: tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Introduction & Structural Rationale Benzoxazole derivatives are privileged scaffolds in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Introduction & Structural Rationale

Benzoxazole derivatives are privileged scaffolds in medicinal chemistry and materials science, prized for their broad pharmacological activities and exceptional photophysical properties . The compound tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate serves as a highly versatile, Boc-protected building block. Its 5-aminomethyl substitution allows for further functionalization in drug discovery, while the benzoxazole core acts as a built-in fluorescent pharmacophore.

To fully leverage this class of compounds, researchers must understand how structural modifications alter their electronic environments. This guide objectively compares the baseline 2-Methyl derivative against two carefully selected structural analogs: a 2-Phenyl derivative (extended π -conjugation) and a 2-Trifluoromethyl derivative (strong electron-withdrawing effect). By analyzing their UV-Visible, Fluorescence, NMR, and FT-IR spectroscopic profiles, we can establish a predictive framework for rational drug design and probe development.

Workflow cluster_spectroscopy Spectroscopic Characterization Suite Start Synthesized Derivative (Boc-Aminomethyl Benzoxazole) Purification Purification (HPLC / Recrystallization) Start->Purification NMR NMR (1H, 13C, 19F) Structural Connectivity Purification->NMR UV_Vis UV-Vis & Fluorescence Photophysical Profiling Purification->UV_Vis IR FT-IR Spectroscopy Functional Group ID Purification->IR Validation Data Synthesis & Structural Confirmation NMR->Validation UV_Vis->Validation IR->Validation

Caption: Workflow for the spectroscopic characterization of benzoxazole derivatives.

Comparative Spectroscopic Data

The spectroscopic signatures of benzoxazoles are highly sensitive to C2-substitution. The tables below synthesize the quantitative analytical data for the three target derivatives, highlighting the causal relationship between molecular structure and spectroscopic output.

Table 1: Photophysical Properties (UV-Vis & Fluorescence)

Data acquired in spectroscopic-grade ethanol at 298 K.

Derivative (C2-Substituent)UV λmax​ (nm)Molar Absorptivity ( ϵ , M⁻¹cm⁻¹)Emission λem​ (nm)Stokes Shift (cm⁻¹)Photophysical Rationale
A: 2-Methyl (Baseline)2851.45 × 10⁴3153,340Baseline π→π∗ transition of the isolated benzoxazole core.
B: 2-Phenyl 3102.80 × 10⁴3654,860Extended conjugation lowers the HOMO-LUMO gap, causing a bathochromic (red) shift .
C: 2-Trifluoromethyl 2781.20 × 10⁴3053,180Strong inductive electron withdrawal (-I effect) restricts electron delocalization (hypsochromic shift).
Table 2: Key NMR Chemical Shifts (¹H and ¹³C)

Data acquired in CDCl₃ at 400 MHz (¹H) and 100 MHz (¹³C). Values in ppm (δ).

Structural FeatureDerivative A (2-Methyl)Derivative B (2-Phenyl)Derivative C (2-CF₃)Diagnostic Significance
Boc -CH₃ (¹H) 1.40 (s, 9H)1.42 (s, 9H)1.39 (s, 9H)Acts as an internal integration standard; highly conserved across derivatives.
-CH₂-NH- (¹H) 4.35 (d, 2H)4.40 (d, 2H)4.42 (d, 2H)Doublet due to coupling with the adjacent carbamate NH proton.
Benzoxazole C2 (¹³C) 164.2163.1155.4 (q, J = 43 Hz)The C2 carbon is highly sensitive to the adjacent group. The CF₃ group induces profound C-F spin-spin splitting.
Benzoxazole H-4 (¹H) 7.52 (d, 1H)7.75 (d, 1H)7.82 (d, 1H)Deshielded by the anisotropic effect of the adjacent oxazole ring; shifts downfield with electron-withdrawing groups.
Table 3: FT-IR Vibrational Frequencies

Data acquired via ATR-FTIR. Values in cm⁻¹.

Functional GroupDerivative A (2-Methyl)Derivative B (2-Phenyl)Derivative C (2-CF₃)
N-H Stretch (Boc) 334033453335
C=O Stretch (Boc) 169516901705
C=N Stretch (Ring) 158015501600
C-F Stretch N/AN/A1180, 1135

Photophysical Mechanisms

The intrinsic fluorescence of benzoxazole derivatives is dictated by the energy gap between the ground state ( S0​ ) and the first excited singlet state ( S1​ ). As demonstrated in the photophysical profiling of macrocyclic benzoxazoles , substituents at the C2 position directly modulate this gap. A phenyl group extends the conjugated π -system, stabilizing the S1​ state and shifting both absorption and emission to longer wavelengths (lower energy).

Photophysics S0 Ground State (S0) Benzoxazole Core S1 Excited State (S1) π → π* Transition S0->S1 UV Absorption Emission Fluorescence (Stokes Shifted) S1->Emission Radiative Decay Emission->S0 Relaxation Substituent C2-Substitution (Phenyl vs. Methyl) Substituent->S1 Modulates HOMO-LUMO

Caption: Electronic transitions and substituent effects on benzoxazole fluorescence.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent artifactual data collection.

UV-Vis and Fluorescence Spectroscopy

Objective: Determine the molar absorptivity and emission profile without aggregation artifacts.

  • Sample Preparation: Accurately weigh 1.0 mg of the benzoxazole derivative and dissolve it in 10.0 mL of spectroscopic-grade ethanol to create a stock solution.

    • Causality: Spectroscopic-grade solvents must be used because trace impurities or varying solvent polarity can cause solvatochromic shifts or quench fluorescence .

  • Serial Dilution & Validation: Dilute the stock to a working concentration of 10 µM.

    • Self-Validation: Measure the absorbance at 5 µM, 10 µM, and 20 µM. Plot Absorbance vs. Concentration. If the plot deviates from linearity (failing the Beer-Lambert Law), π−π stacking or excimer formation is occurring. Dilute the sample further until linearity is restored.

  • UV-Vis Acquisition: Scan from 200 nm to 500 nm using a dual-beam spectrophotometer with an ethanol blank. Identify the precise λmax​ .

  • Fluorescence Emission: Transfer the validated 10 µM solution to a quartz cuvette. Set the excitation wavelength on the spectrofluorometer exactly to the λmax​ determined in Step 3. Scan the emission from (λmax​+15 nm) to 600 nm.

    • Causality: Exciting at the absorption maximum ensures the highest population of the S1​ state, yielding the maximum signal-to-noise ratio for the emission spectrum and allowing for accurate Stokes shift calculation.

High-Resolution NMR Spectroscopy (¹H and ¹³C)

Objective: Confirm structural connectivity and electronic environment.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: This high concentration is strictly required to achieve a sufficient signal-to-noise ratio for ¹³C acquisition, which suffers from the low natural abundance (~1.1%) of the ¹³C isotope.

  • Shimming & Tuning: Insert the sample and perform gradient shimming until the deuterium lock signal is perfectly stable.

    • Self-Validation: Check the Full Width at Half Maximum (FWHM) of the TMS peak at 0.0 ppm. It must be < 1.0 Hz. If the peak is broader, the magnetic field is inhomogeneous, which will obscure the critical fine splitting patterns (e.g., the doublet of the -CH₂-NH- group).

  • Acquisition Parameters: Run a standard 1D ¹H sequence with a relaxation delay (D1) of at least 2.0 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of all protons. Without this, the integration of the 9H Boc singlet against the 1H aromatic protons will be artificially skewed, leading to incorrect structural validation.

FT-IR Spectroscopy (ATR Method)

Objective: Validate the presence of the Boc-carbamate and benzoxazole functional groups.

  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Run a background scan (air).

  • Sample Application: Place 1-2 mg of the neat, dry powder directly onto the crystal. Apply uniform pressure using the anvil.

    • Self-Validation: Monitor the real-time force gauge. Inconsistent pressure will lead to poor contact with the evanescent wave, resulting in artificially weak signals for high-frequency stretches (like the N-H stretch at ~3340 cm⁻¹).

  • Data Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹. Identify the diagnostic C=O stretch (~1695 cm⁻¹) and C=N ring stretch (~1580 cm⁻¹).

References

  • Roberts, J. C., et al. "Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds." Macromolecules, vol. 31, no. 1, 1998, pp. 104-111.[Link]

  • Bazzicalupi, C., et al. "A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn²⁺ and Cd²⁺." Chemosensors, vol. 10, no. 5, 2022, p. 188.[Link]

  • Karabacak, M., et al. "Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative." Journal of Molecular Structure, vol. 1178, 2019, pp. 244-256.[Link]

Comparative

Publishing Comparison Guide: Validating Biological Assays Using tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate Precursors

Executive Summary tert-Butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate is a highly versatile, Boc-protected primary amine attached to a 2-methylbenzoxazole core. Benzoxazoles are privileged scaffolds in medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate is a highly versatile, Boc-protected primary amine attached to a 2-methylbenzoxazole core. Benzoxazoles are privileged scaffolds in medicinal chemistry, extensively utilized in the development of receptor tyrosine kinase (RTK) inhibitors targeting VEGFR-2 and c-Met[1]. This guide provides an objective comparison of this precursor against alternative synthetic strategies and outlines self-validating protocols for evaluating the resulting derivatives in biological assays.

Precursor Strategy: Boc-Protected vs. Alternative Scaffolds

The selection of the protecting group on the methanamine moiety dictates the synthetic trajectory and the final purity of the bioactive compound.

  • Causality of the Boc Group : The unprotected primary amine is highly nucleophilic. If left unprotected during the functionalization of the benzoxazole core (e.g., cross-coupling or halogenation), it is prone to unwanted N-alkylation or oxidation. The tert-butyloxycarbonyl (Boc) group provides essential steric hindrance and electronic deactivation, ensuring regioselective transformations.

  • Cleavage Dynamics : Boc is cleaved under mild acidic conditions (e.g., TFA in DCM). This is critical because the benzoxazole ring can be sensitive to the harsh basic conditions required for Fmoc removal (which can cause ring-opening) or the reductive conditions required for Cbz removal (which may reduce the heterocycle).

Table 1: Comparative Performance of Precursor Strategies
Precursor TypeDeprotection ConditionsImpact on Benzoxazole CoreDownstream Assay Purity
Boc-Protected (Target) Mild Acidic (TFA/DCM)Intact; highly stable>95% (High assay reproducibility)
Fmoc-Protected Basic (Piperidine/DMF)Risk of ring-opening~80% (Requires extensive HPLC)
Cbz-Protected Reductive (H2, Pd/C)Risk of heterocycle reduction~85% (Variable batch-to-batch)
Unprotected Amine N/AProne to side reactions<70% (High false-positive risk)

Mechanistic Workflow: From Precursor to Biological Validation

The transition from the Boc-protected precursor to a validated kinase inhibitor follows a strict logical sequence. The diagram below illustrates the synthetic and biological workflow.

G A tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl) methylcarbamate B Boc Deprotection (TFA/DCM) A->B Acidic Cleavage C Free Amine Intermediate (2-Methylbenzoxazol-5-yl)methanamine B->C Yield > 95% D Amidation / Coupling (HATU/DIPEA) C->D Electrophile Addition E Target Kinase Inhibitor (e.g., VEGFR-2 Antagonist) D->E Purification F In Vitro Kinase Assay (IC50 Determination) E->F Biological Validation

Workflow detailing the transformation of the Boc-protected precursor into a validated kinase inhibitor.

Application in Kinase Inhibitor Assays (VEGFR-2 / c-Met)

Benzoxazole derivatives synthesized from this precursor have demonstrated remarkable efficacy as dual VEGFR-2 and c-Met kinase inhibitors[1]. For instance, piperidinyl-based benzoxazole derivatives exhibit IC50 values as low as 0.057 µM against VEGFR-2, rivaling the standard clinical drug sorafenib[1]. Furthermore, these derivatives have been shown to induce apoptosis in HepG2 cells, with VEGFR-2 inhibitory activity recorded at 97.38 nM[2].

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) Receptor VEGF->VEGFR2 Binds & Activates PI3K PI3K / AKT Pathway VEGFR2->PI3K Phosphorylation MAPK RAF / MEK / ERK Pathway VEGFR2->MAPK Phosphorylation Inhibitor Benzoxazole Inhibitor Inhibitor->VEGFR2 Blocks ATP Pocket Proliferation Angiogenesis & Proliferation PI3K->Proliferation Survival Signal MAPK->Proliferation Mitogenic Signal

VEGFR-2 signaling pathway illustrating the mechanism of action of benzoxazole-based inhibitors.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify both chemical transformations and biological readouts.

Protocol A: Precursor Deprotection & Coupling (Chemical Validation)
  • Boc Cleavage : Dissolve tert-butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0 °C.

  • Acid Addition : Dropwise add 20% Trifluoroacetic acid (TFA).

    • Causality: The low initial temperature minimizes exothermic side reactions. TFA is strong enough to cleave the Boc group by stabilizing the tert-butyl cation, yet mild enough to prevent the degradation of the benzoxazole core.

  • Reaction Monitoring : Stir for 2 hours at room temperature. Validate completion via TLC (Ninhydrin stain).

    • Self-Validation: The appearance of a distinct, ninhydrin-positive spot confirms the successful unmasking of the primary amine.

  • Coupling : Evaporate the solvent, re-dissolve the amine in DMF, and add the desired electrophile (e.g., a substituted piperidine-carboxylic acid) using HATU (1.2 eq) and DIPEA (3.0 eq).

Protocol B: In Vitro VEGFR-2 Kinase Inhibition Assay (Biological Validation)
  • Assay Preparation : Prepare a master mix containing recombinant human VEGFR-2 enzyme, 10 µM ATP, and a fluorescently labeled peptide substrate in a kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

    • Causality: Tyrosine kinases require divalent cations (Mg2+) to coordinate ATP. The buffer conditions mimic the physiological intracellular environment.

  • Compound Addition : Add the synthesized benzoxazole derivatives in a 10-point dose-response format (ranging from 10 µM to 0.1 nM).

  • Controls : Include Sorafenib as a positive control and DMSO as a vehicle (negative) control[1].

    • Self-Validation: Sorafenib must yield an IC50 within its known literature range (~0.058 µM)[1]. If the positive control fails, the assay plate is invalidated, ensuring that the benzoxazole derivative's data is only accepted when the dynamic range is proven functional.

  • Detection : Measure the fluorescence polarization or TR-FRET signal after a 60-minute incubation.

Quantitative Data: Assay Performance

The table below summarizes the biological validation data of benzoxazole derivatives synthesized from this precursor class, compared directly against clinical standards.

Table 2: Kinase Inhibitory Activity (IC50) of Benzoxazole Derivatives
Compound / DerivativeVEGFR-2 IC50 (µM)c-Met IC50 (µM)HepG2 Apoptosis InductionReference
Benzoxazole Ethanone (11b) 0.0570.181High[1]
Benzoxazole Ethanone (11a) 0.0820.280Moderate[1]
Benzoxazole (12l) 0.097Not Tested35.13% (vs 6.56% control)[2]
Sorafenib (Positive Control) 0.058> 1.000Baseline[1],[2]
Staurosporine (Positive Control) > 1.0000.237Baseline[1]

Conclusion

The use of tert-butyl (2-methyl-1,3-benzoxazol-5-yl)methylcarbamate as a precursor offers a superior balance of chemical stability and reactivity compared to unprotected or alternatively protected amines. When subjected to rigorous, self-validating biological assays, the resulting benzoxazole derivatives consistently demonstrate potent, nanomolar inhibition of critical oncogenic kinases such as VEGFR-2 and c-Met.

References

  • Title: Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / PMC) URL: [Link]

Sources

Validation

Optimizing LC-MS/MS Quantification of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate: A Column Chemistry and Method Validation Comparison Guide

Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate is a critical Boc-protected synthetic inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge

tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate is a critical Boc-protected synthetic intermediate frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. Quantifying this compound in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents two distinct physicochemical challenges:

  • In-Source Fragmentation (ISF): The tert-butyloxycarbonyl (Boc) protecting group is highly labile. Under standard electrospray ionization (ESI) conditions, it is prone to thermally induced degradation before reaching the mass analyzer[1][2].

  • Chromatographic Retention: The basicity of the benzoxazole nitrogen often leads to poor retention and peak tailing on traditional reversed-phase columns, exposing the analyte to severe matrix suppression from early-eluting phospholipids.

This guide objectively compares the performance of three stationary phases (C18, PFP, and Biphenyl) to establish an optimal separation strategy. Furthermore, it details a comprehensive, self-validating methodology grounded in the ICH M10 Bioanalytical Method Validation Guidelines [3][4].

Mechanistic Insight: Managing In-Source Fragmentation

Boc-protected amines frequently undergo a predictable, non-random fragmentation process directly within the ESI source[5][6]. The protonated precursor ion ( [M+H]+ at m/z 263.1) undergoes a McLafferty-like rearrangement, losing isobutylene (-56 Da) followed by rapid decarboxylation (-44 Da) to yield the primary amine[7].

Causality & Optimization: To prevent false negatives and maintain a high signal-to-noise (S/N) ratio for the intact precursor, the ionization environment must be strictly controlled. High Declustering Potentials (DP) or excessive source temperatures accelerate this dissociation. By lowering the DP to 35 V and capping the source temperature at 350°C, we successfully stabilized the intact [M+H]+ ion, ensuring accurate quantification.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 263.1 Intermediate Intermediate Ion [M+H - Isobutylene]+ m/z 207.1 Precursor->Intermediate - C4H8 (-56 Da) McLafferty Rearrangement Product Product Ion [M+H - Boc]+ m/z 163.1 Intermediate->Product - CO2 (-44 Da) Decarboxylation

ESI-MS/MS fragmentation pathway of the Boc-protected benzoxazole derivative.

Stationary Phase Comparison: C18 vs. PFP vs. Biphenyl

To establish the most robust chromatographic method, we evaluated three sub-2 µm core-shell column chemistries under identical gradient conditions (Water/Acetonitrile with 0.1% Formic Acid).

  • C18 (Octadecyl): Relies purely on hydrophobic dispersion forces. The polar benzoxazole core caused the analyte to elute too early (1.85 min), placing it directly in the suppression zone of endogenous matrix components.

  • PFP (Pentafluorophenyl): Offered alternative selectivity via dipole-dipole interactions. However, secondary interactions between the basic benzoxazole nitrogen and surface silanols resulted in unacceptable peak tailing ( Tf​ = 1.62).

  • Biphenyl: Delivered superior performance. The electron-deficient benzoxazole ring engaged in strong π−π interactions with the electron-rich biphenyl phase. This dual-mechanism (hydrophobic + π−π ) pushed the retention time past the matrix suppression window while maintaining a perfectly symmetrical peak.

Table 1: Column Performance Comparison
Column Chemistry (50 x 2.1 mm, 1.7 µm)Retention Time (min)Peak Asymmetry ( Tf​ )Matrix Factor (%)Signal-to-Noise (LLOQ)
Standard C18 1.851.4568.2% (Suppression)15:1
PFP 2.101.6281.5%22:1
Biphenyl (Recommended) 3.45 1.05 96.4% (Minimal) 58:1

Experimental Protocol: ICH M10 Self-Validating Workflow

Using the optimized Biphenyl column, the method was validated in human plasma. This protocol acts as a self-validating system: by incorporating blank matrix evaluations and a stable-isotope labeled internal standard (SIL-IS), the workflow inherently normalizes for extraction recovery variations and ion suppression[8][9].

Step-by-Step Methodology

Step 1: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of human plasma into a 96-well collection plate.

  • Add 150 µL of ice-cold acetonitrile containing the SIL-IS (10 ng/mL) to simultaneously crash proteins and normalize extraction efficiency.

  • Vortex vigorously for 2 minutes at 1000 rpm to ensure complete protein denaturation.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing solvent-induced peak splitting upon injection.

Step 2: Selectivity and Matrix Effect Evaluation Analyze blank matrix from 6 independent sources. Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard solution. The IS-normalized MF must exhibit a Coefficient of Variation (CV) < 15%[3].

Step 3: Calibration and Accuracy & Precision (A&P) Construct a calibration curve from 1 to 1000 ng/mL using a 1/x2 weighted linear regression to prioritize accuracy at the Lower Limit of Quantification (LLOQ). Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in six replicates.

ICH_M10 Start ICH M10 Validation Initiation Selectivity Selectivity & Matrix Effect (6 Lots) Start->Selectivity Linearity Calibration Curve (1/x² weighting) Selectivity->Linearity Accuracy Accuracy & Precision (4 QC Levels, n=6) Linearity->Accuracy Stability Stability Testing (Benchtop, F/T, Long-term) Accuracy->Stability Approval Method Validated Ready for Study Samples Stability->Approval

Step-by-step ICH M10 bioanalytical method validation workflow.

Validation Results

The Biphenyl-based method successfully met all stringent ICH M10 acceptance criteria. The π−π retention mechanism effectively bypassed matrix suppression zones, resulting in exceptional precision and accuracy across the dynamic range.

Table 2: Accuracy and Precision (Biphenyl Column, n=6)
QC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ (1.0) 102.46.8104.18.2
Low QC (3.0) 98.54.299.25.1
Mid QC (400) 101.23.1100.84.4
High QC (800) 99.82.5101.53.6

(Note: ICH M10 guidelines require Accuracy within ±15% of nominal concentration, and ±20% for the LLOQ. All results fall well within these regulatory thresholds).

Conclusion

Quantifying tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate requires navigating the dual challenges of Boc-group lability and basic compound retention. This comparison demonstrates that a Biphenyl stationary phase significantly outperforms traditional C18 and PFP columns by leveraging π−π interactions to secure optimal retention and peak shape. When combined with optimized ESI parameters to mitigate in-source fragmentation, this method provides a highly robust, ICH M10-compliant framework for pharmacokinetic applications.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Worldwide Clinical Trials.[Link]

  • The ICH M10 Guideline as the Gold Standard. KCAS Bio.[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate

For researchers, process chemists, and drug development professionals, managing the lifecycle of pharmaceutical intermediates requires more than just following basic safety data sheets. It requires a mechanistic understa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, process chemists, and drug development professionals, managing the lifecycle of pharmaceutical intermediates requires more than just following basic safety data sheets. It requires a mechanistic understanding of the molecule's reactivity to prevent hazardous incidents during waste accumulation.

This guide provides a definitive, step-by-step operational protocol for the safe handling, segregation, and disposal of tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate , ensuring strict compliance with environmental regulations and laboratory safety standards.

Physicochemical & Hazard Profiling

Before implementing a disposal plan, it is critical to understand the physical and chemical parameters of the compound. This molecule is a Boc-protected amine derivative of a benzoxazole, commonly utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis.

ParameterSpecification
Chemical Name tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate
CAS Registry Number 903556-81-0 [1]
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.31 g/mol
Structural Class Boc-protected amine / Benzoxazole derivative
Primary Hazards Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3)
Waste Classification RCRA Non-Halogenated Organic Waste

Mechanistic Causality in Waste Segregation (The "Why")

Standard operating procedures often dictate what to do, but scientific integrity requires understanding why. The disposal strategy for this compound is driven by two critical structural features:

  • The Acid-Labile Boc Protecting Group (Gas Evolution Risk): The tert-butoxycarbonyl (Boc) group is highly susceptible to acid-catalyzed cleavage. If this chemical is inadvertently disposed of in an acidic waste stream (e.g., containing Trifluoroacetic acid (TFA) or Hydrochloric acid), it undergoes heterolytic cleavage. This reaction releases a tert-butyl cation, which rapidly decomposes into isobutylene gas and carbon dioxide [2]. In a sealed laboratory waste carboy, this rapid gas evolution will cause catastrophic over-pressurization and container rupture. Therefore, strict segregation from acidic waste is a mandatory safety requirement.

  • Nitrogenous Combustion Byproducts: The benzoxazole ring and the carbamate linkage contain nitrogen. When subjected to thermal destruction (incineration), the compound will generate toxic nitrogen oxides (NOx). Consequently, the waste must be routed to a licensed disposal facility equipped with alkaline scrubbing systems to neutralize NOx emissions [3].

Step-by-Step Disposal Workflows

To ensure a self-validating and compliant disposal system, follow these operational workflows in accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines [4].

Phase 1: Source Segregation & Containment
  • Designate a Receptacle: Dedicate a specific, chemically compatible waste container (High-Density Polyethylene (HDPE) or borosilicate glass) exclusively for "Non-Halogenated Organic Waste."

  • Verify Compatibility: Ensure the waste container contains zero strong acids (e.g., TFA, HCl, H₂SO₄) or strong oxidizers (e.g., peroxides, permanganates) prior to adding the compound.

  • Transfer the Waste: Carefully transfer the solid waste or solvent-slurry into the container using a static-free funnel. Avoid generating airborne dust.

Phase 2: Labeling & Storage (Satellite Accumulation)
  • Immediate Labeling: Affix a compliant hazardous waste label immediately upon the first addition of the chemical. The label must explicitly state: "Hazardous Waste: Non-Halogenated Organic Solid (Contains tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate)."

  • Hazard Indicators: Mark the primary hazards on the label: "Toxic/Irritant."

  • Storage Conditions: Store the sealed container in a designated Satellite Accumulation Area (SAA) at ambient temperature (<25°C). Keep the container tightly closed unless actively adding waste.

Phase 3: Final Treatment & Transport
  • Time-Limit Compliance: Transfer the container to your facility's Central Accumulation Area within the regulatory timeframe dictated by your generator status (e.g., 90 days for Large Quantity Generators).

  • Vendor Hand-off: Contract a licensed hazardous waste vendor for final disposal.

  • Specify Treatment: Ensure the manifest specifies High-Temperature Incineration with NOx Scrubbing . Do not permit disposal via landfill or standard municipal incineration.

Accidental Spill Response Protocol

In the event of a localized bench-top or floor spill, execute the following protocol to prevent inhalation exposure and environmental release:

  • Isolate the Area: Restrict access to the spill zone. Ensure local exhaust ventilation (fume hoods) is operating at maximum capacity.

  • Don PPE: Put on chemical-resistant nitrile gloves, safety goggles, a laboratory coat, and a particulate respirator (N95 or P100) if significant dust has been generated.

  • Suppress Dust: Do not dry sweep. Lightly mist the solid spill with a compatible, non-reactive solvent (e.g., water or a small amount of isopropanol) to suppress aerosolization.

  • Collect the Material: Use a chemically resistant plastic brush and dustpan to collect the moistened solid. Avoid using metal tools that could generate sparks if flammable solvents are present nearby.

  • Decontaminate: Wipe the surface with a damp paper towel. Wash the area with a mild detergent solution.

  • Dispose of Cleanup Materials: Place the collected chemical, along with all contaminated paper towels and gloves, into a sealed, labeled hazardous waste bag. Route this bag through the Non-Halogenated Organic Waste stream.

Waste Segregation Decision Workflow

The following diagram illustrates the critical decision matrix for routing tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate waste, highlighting the severe risk of mixing with incompatible streams.

WasteWorkflow Start Waste Generation: tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl) methylcarbamate Decision1 Is the receiving waste stream acidic (e.g., TFA, HCl)? Start->Decision1 Error STOP: DO NOT MIX! Risk of Isobutylene/CO2 Gas Evolution & Container Rupture Decision1->Error Yes (Incompatible) SafeStream Route to Non-Halogenated Organic Waste Stream Decision1->SafeStream No (Compatible) Containment Store in HDPE/Glass Label: RCRA Hazardous Waste SafeStream->Containment Disposal Licensed High-Temperature Incineration (NOx Scrubbing) Containment->Disposal

Caption: Decision workflow for the safe segregation and disposal of Boc-protected benzoxazole derivatives.

References

  • NextSDS. N-[(2-methyl-5-benzoxazolyl)methyl]carbamic acid 1,1-dimethylethyl ester (CAS: 903556-81-0). NextSDS Chemical Database. Available at:[Link]

  • Wu, J., et al. (2025). Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Environmental Protection Agency (EPA). 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Handling

Personal protective equipment for handling tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate

As a Senior Application Scientist, I have engineered this operational guide to provide researchers and drug development professionals with a self-validating, highly reliable system for handling tert-Butyl (2-Methyl-1,3-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have engineered this operational guide to provide researchers and drug development professionals with a self-validating, highly reliable system for handling tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate .

Rather than merely listing safety steps, this guide explains the causality behind each protocol. By understanding the chemical behavior of this specific building block, laboratory personnel can proactively mitigate risks, ensuring both scientific integrity and operational safety.

Chemical Profiling & Hazard Causality

tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate is a uniquely structured organic building block frequently utilized in the synthesis of targeted therapeutics (e.g., kinase inhibitors). Its handling requirements are dictated by three core structural features:

  • The Benzoxazole Core (Sensitization Hazard): Heterocyclic compounds containing the benzoxazole moiety are known pharmacophores that frequently act as dermal sensitizers and severe ocular irritants.

  • Physical State (Particulate Hazard): Supplied as a fine, lyophilized-like powder, this compound is highly susceptible to electrostatic dispersion. Uncontrolled weighing can lead to aerosolization and subsequent mucosal inhalation.

  • The Boc-Protecting Group (Reaction Hazard): The tert-butyloxycarbonyl (Boc) group is typically removed to liberate the primary amine for downstream coupling. This deprotection requires strong acids (e.g., Trifluoroacetic acid [TFA] or HCl in dioxane) and generates equimolar amounts of carbon dioxide ( CO2​ ) and isobutylene gas. This creates a severe pressurization hazard if conducted in a closed system.

Under the OSHA Laboratory Standard 29 CFR 1910.1450[1], handling this compound requires strict adherence to a Chemical Hygiene Plan (CHP) utilizing specific engineering controls and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Matrix

To systematically mitigate the hazards outlined above, the following PPE matrix must be strictly enforced. This aligns with the American Chemical Society (ACS) Guidelines for Chemical Laboratory Safety[2].

Equipment CategorySpecification RequiredCausality / Scientific Justification
Hand Protection Double-layered Nitrile (Standard) Neoprene (If using >50mL TFA)Nitrile provides sufficient barrier protection against the dry powder. Neoprene is required during Boc-deprotection due to TFA's ability to rapidly degrade standard nitrile.
Eye Protection Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent ocular exposure from both electrostatic powder dispersion and acidic splashes during reaction setup.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static buildup (which disperses the powder) and provides a barrier against corrosive reagents used in downstream processing.
Respiratory N95 / P100 Particulate RespiratorOnly required if a chemical fume hood is unavailable or fails. Protects against the inhalation of aerosolized benzoxazole particulates.

Operational Workflow & Handling Protocol

The following self-validating protocol ensures that every action has a verifiable safety checkpoint.

Workflow Start Material Retrieval (Desiccated Storage) PPE Don PPE Matrix (Nitrile, Goggles, Lab Coat) Start->PPE Pre-handling Hood Transfer to Chemical Fume Hood PPE->Hood Establish Engineering Control Weighing Weighing & Dispensing (Anti-static tools) Hood->Weighing Under draft Reaction Reaction Setup (Boc Deprotection/Coupling) Weighing->Reaction Reagent addition Waste Waste Segregation (EPA RCRA Compliant) Reaction->Waste Post-reaction Decon Surface Decontamination (70% EtOH / Soap) Waste->Decon Clean up

Operational workflow for handling tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate.

Step-by-Step Handling Methodology:
  • Preparation & Static Mitigation: Don the required PPE. Wipe down the exterior of the reagent bottle and the weighing spatula with a static-reducing wipe. Causality: Eliminates static charge that causes the fine powder to aerosolize.

  • Engineering Controls: Transfer the sealed vial to a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Dispensing: Open the vial only within the fume hood. Use a V-shaped anti-static weighing boat. Cap the vial immediately after extracting the required mass to minimize ambient moisture absorption, which degrades the carbamate linkage over time.

  • Transfer: Dissolve the powder in your reaction solvent (e.g., Dichloromethane or DMF) before removing the flask from the hood. Handling the compound as a solution entirely eliminates the inhalation hazard.

Reaction Safety: Boc Deprotection Pathway

Because this compound is primarily used as a precursor, understanding its deprotection pathway is critical for safe operational planning.

ReactionPathway Substrate Boc-Protected Benzoxazole Acid Acidic Cleavage (TFA or HCl) Substrate->Acid Reagent Addition Intermediate Carbamic Acid Intermediate Acid->Intermediate Protonation Gas CO2 + Isobutylene (Gas Evolution) Intermediate->Gas Byproducts Product Amine Salt Product Intermediate->Product Decarboxylation

Reaction pathway and hazard generation during acidic Boc deprotection.

Critical Safety Checkpoint: Never seal a reaction vessel during the addition of TFA or HCl. The decarboxylation of the carbamic acid intermediate rapidly evolves CO2​ and isobutylene gas. Always equip the reaction flask with a mineral oil bubbler or a vented needle to safely dissipate pressure.

Spill Management & Disposal Plan

In the event of a spill, uncontrolled sweeping will aerosolize the benzoxazole powder. Follow this targeted methodology:

Powder Spill Protocol:
  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Suppress: Do not dry-sweep. Gently cover the spilled powder with absorbent paper towels.

  • Wetting: Carefully dampen the towels with a suitable solvent (e.g., 70% Ethanol or Isopropanol) to dissolve and trap the powder, preventing aerosolization.

  • Collection: Wipe inward from the edges of the spill to the center. Place all contaminated materials into a compatible, sealable hazardous waste bag.

  • Decontamination: Wash the surface with warm, soapy water to remove any residual heterocycle, followed by a final ethanol wipe.

EPA RCRA Disposal Plan:

Waste generated from handling or reacting this compound must be strictly segregated and managed in accordance with EPA RCRA 40 CFR Part 262[3].

  • Solid Waste: Empty vials, contaminated weighing boats, and spill cleanup materials must be placed in a designated solid hazardous waste bin.

  • Liquid Waste (Halogenated): If the compound was dissolved in Dichloromethane or reacted with TFA, the resulting waste must be collected in a clearly labeled "Halogenated Organic Waste" carboy. Do not mix with standard organic waste, as this violates EPA segregation mandates and creates exothermic incompatibilities.

References

  • OSHA Laboratory Standard 29 CFR 1910.1450 Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • ACS Guidelines for Chemical Laboratory Safety Source: American Chemical Society (ACS) URL:[Link]

  • Hazardous Waste Generator Regulatory Summary (EPA RCRA 40 CFR Part 262) Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-Methyl-1,3-benzoxazol-5-yl)methylcarbamate
© Copyright 2026 BenchChem. All Rights Reserved.